Product packaging for DL-3-phenyllactic Acid-d3(Cat. No.:)

DL-3-phenyllactic Acid-d3

Cat. No.: B12360300
M. Wt: 169.19 g/mol
InChI Key: VOXXWSYKYCBWHO-OJYSAGIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-3-Phenyllactic Acid-d3 is a deuterium-labeled stable isotope of DL-3-Phenyllactic Acid (PLA), a versatile organic acid with significant research interest. This compound is designed for use in metabolic and pharmacokinetic studies, where it serves as a critical tracer to elucidate biological pathways and compound degradation. The deuterated form allows for precise tracking and quantification using advanced analytical techniques like mass spectrometry. The parent compound, PLA, is widely recognized as a broad-spectrum antimicrobial agent effective against various bacteria and fungi. It is naturally found in honey and foods fermented by lactic acid bacteria. Research indicates that PLA functions as an ideal antimicrobial compound and has been investigated as a feed additive to replace traditional antibiotics in livestock. Furthermore, studies show that PLA can influence plant root growth by being converted within the plant to phenylacetic acid (PAA), an endogenous auxin that regulates plant development. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B12360300 DL-3-phenyllactic Acid-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O3

Molecular Weight

169.19 g/mol

IUPAC Name

2,3,3-trideuterio-2-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/i6D2,8D

InChI Key

VOXXWSYKYCBWHO-OJYSAGIRSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DL-3-Phenyllactic Acid-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DL-3-Phenyllactic Acid-d3 is the deuterated form of DL-3-Phenyllactic acid, a naturally occurring organic acid. This isotopically labeled compound serves as a crucial tool in analytical and metabolic research, particularly in studies involving quantitative analysis by mass spectrometry. Its primary application lies in its use as an internal standard, enabling precise and accurate measurement of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the substitution of three hydrogen atoms with deuterium on the lactate moiety. This isotopic labeling minimally alters its chemical behavior while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The key chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₉H₇D₃O₃
Molecular Weight 169.19 g/mol [1][2]
CAS Number 490034-49-6[1][2]
Appearance Off-white crystalline powder[3]
Purity Typically >95% (HPLC)[1]
Storage Temperature -20°C[1]
Melting Point (unlabeled) 98 °C[4]
Solubility (unlabeled) Soluble in DMSO (33 mg/mL)[5]

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of deuterium atoms into the phenyllactic acid molecule. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated reagents in a chemical synthesis route starting from a suitable precursor, such as deuterated phenylalanine or phenylpyruvic acid.

A representative chemical synthesis could involve the following conceptual steps:

  • Preparation of a Deuterated Precursor: Starting with a deuterated form of a precursor like phenylalanine-d3.

  • Conversion to Phenylpyruvic Acid-d3: This can be achieved through an oxidative deamination reaction.

  • Reduction to Phenyllactic Acid-d3: The resulting deuterated phenylpyruvic acid is then reduced to yield this compound.

It is important to note that biocatalytic methods have also been developed for the synthesis of phenyllactic acid, which could be adapted for isotopic labeling by using deuterated starting materials in the fermentation media.[6]

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these applications, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression or enhancement effects during the analysis. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.

This is particularly valuable in:

  • Metabolomics Research: To accurately quantify levels of endogenous 3-phenyllactic acid, which is a metabolite of phenylalanine.[7]

  • Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of drugs that may be structurally related to or affect the phenylalanine metabolism pathway.

  • Clinical Diagnostics: For the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU), where elevated levels of phenyllactic acid are observed.[8]

Experimental Protocols

Representative Protocol for Quantitative Analysis using LC-MS/MS

This protocol outlines a general procedure for the quantification of DL-3-phenyllactic acid in a biological matrix using this compound as an internal standard.

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

    • MRM Transitions:

      • DL-3-Phenyllactic acid: e.g., m/z 165 -> 93

      • This compound: e.g., m/z 168 -> 96

  • Data Analysis:

    • Quantify the concentration of DL-3-phenyllactic acid in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard.

Visualizations

Phenylalanine Metabolism Pathway

The following diagram illustrates the metabolic pathway of phenylalanine, which leads to the formation of phenyllactic acid.

Phenylalanine_Metabolism Phenylalanine Phenylalanine Phenylpyruvic_Acid Phenylpyruvic_Acid Phenylalanine->Phenylpyruvic_Acid Phenylalanine aminotransferase Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase Phenyllactic_Acid Phenyllactic_Acid Phenylpyruvic_Acid->Phenyllactic_Acid Lactate dehydrogenase

Caption: Metabolic pathway of Phenylalanine to Phenyllactic Acid.

Experimental Workflow for Quantitative Analysis

This diagram outlines the logical workflow for using this compound as an internal standard in a quantitative analysis experiment.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add DL-3-Phenyllactic Acid-d3 (Internal Standard) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio vs. Cal Curve) Data_Processing->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

References

Physical and chemical characteristics of DL-3-phenyllactic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of DL-3-phenyllactic Acid-d3. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and development activities.

Core Physical and Chemical Properties

This compound is the deuterated form of DL-3-phenyllactic acid, a natural antimicrobial compound.[1] The incorporation of deuterium isotopes makes it a valuable tool in metabolic research and as an internal standard in analytical studies.[1]

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₉H₇D₃O₃[2][3]
Molecular Weight 169.19 g/mol [2][3]
CAS Number 490034-49-6[2][3]
Unlabelled CAS Number 828-01-3[2][4]
Appearance White to off-white solid/crystalline powder[4][5]
Melting Point 87 - 90°C[3]
Boiling Point ~331.6°C at 760 mmHg (unlabelled)[6]
Purity >95% (HPLC)[2]
Storage Temperature -20°C[2][4]
Table 2: Solubility of DL-3-phenyllactic Acid and its Deuterated Form
SolventSolubility (this compound)Solubility (DL-3-phenyllactic Acid)Reference(s)
DMSO Slightly soluble~3 mg/mL, 125 mg/mL (752.20 mM)[3][4][7]
Methanol Slightly solubleNot specified[3]
Dimethylformamide Not specified~12 mg/mL[4]
Water Not specified33.33 mg/mL (200.57 mM) with sonication[4]
PBS (pH 7.2) Not specified~0.2 mg/mL[4]

Experimental Protocols

Synthesis of Deuterated 3-Phenyllactic Acid

A representative method for the synthesis of isotopically labeled 3-phenyllactic acid involves the diazotization of a deuterated phenylalanine precursor.[8]

Protocol:

  • Dissolve 1 gram of D,L-phenyl-d5-alanine-2,3,3-d3 in 20 mL of 0.5 M sulfuric acid.

  • Over a period of 5 minutes at room temperature, add 20 mL of a solution containing 1.2 grams of sodium nitrite.

  • Stir the reaction mixture overnight.

  • Extract the mixture with ethyl acetate.

  • Wash the ethyl acetate phase three times with 1 M HCl.

  • Evaporate the solvent.

  • Recrystallize the product from acetone.

  • Confirm the molecular weight using LC/MS.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the enantiomeric resolution of DL-3-phenyllactic acid has been established.[9][10]

Protocol:

  • Column: Chiralcel OJ-H column (0.46 mm x 250 mm, 5 µm)[9][10]

  • Mobile Phase: Hexane and isopropanol (90:10) containing 0.1% trifluoroacetic acid[9][10]

  • Flow Rate: 0.5 mL/min[9][10]

  • Column Temperature: 25°C[9][10]

  • Detection: UV at 261 nm[9][10]

Another method for general analysis is also available:

  • Column: Astec® CHIROBIOTIC® R Chiral HPLC Column (25 cm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% ammonium acetate in methanol

  • Flow Rate: 1 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides a sensitive method for the quantification of 3-phenyllactic acid.[2][11]

Protocol:

  • LC System: Thermo Scientific Ultimate 3000 or equivalent[11]

  • Column: Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm)[11]

  • Mobile Phase A: Water with 0.1% formic acid[11]

  • Mobile Phase B: Methanol[11]

  • Gradient: Start with 98% A for 2 min, change to 95% B over 13 min, hold for 3 min, then return to 98% A.[11]

  • Flow Rate: 250 µL/min[11]

  • Ionization: Electrospray ionization (ESI) in negative mode[2][11]

Biological Pathways and Mechanisms

Antimicrobial Mechanism of Action

3-Phenyllactic acid exhibits broad-spectrum antimicrobial activity by disrupting key cellular structures and processes in bacteria.[12] The mechanism involves the breakdown of the cell wall and membrane, leading to the leakage of intracellular components, and subsequent interaction with and degradation of genomic DNA.[12]

antimicrobial_mechanism PLA This compound Disruption Disruption & Integrity Loss PLA->Disruption targets Binding Binding & Degradation PLA->Binding intercalates CellWall Bacterial Cell Wall CellDeath Cell Death CellWall->CellDeath CellMembrane Cell Membrane CellMembrane->CellDeath DNA Genomic DNA DNA->CellDeath Disruption->CellWall Disruption->CellMembrane Binding->DNA

Caption: Antimicrobial action of 3-phenyllactic acid.

Metabolic Pathway from Phenylalanine

DL-3-phenyllactic acid is a metabolite of phenylalanine. In metabolic disorders such as Phenylketonuria (PKU), the primary pathway for phenylalanine metabolism is deficient, leading to the accumulation of phenylpyruvic acid, which is then converted to 3-phenyllactic acid.[13][14]

phenylalanine_metabolism cluster_normal Normal Pathway cluster_pku PKU Pathway Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH PhenylpyruvicAcid Phenylpyruvic Acid Phenylalanine->PhenylpyruvicAcid transamination Tyrosine Tyrosine PAH->Tyrosine PAH->PhenylpyruvicAcid Deficient in PKU LDH Lactate Dehydrogenase PhenylpyruvicAcid->LDH PLA 3-Phenyllactic Acid LDH->PLA

Caption: Phenylalanine metabolism and 3-phenyllactic acid formation.

Auxin Signaling Pathway in Plants

Exogenously applied 3-phenyllactic acid can influence plant growth by being converted into phenylacetic acid (PAA), a naturally occurring auxin.[1][2] PAA then participates in the auxin signaling pathway, leading to changes in gene expression and promoting root growth.[2][15]

auxin_signaling PLA Exogenous This compound Conversion Conversion in Plant PLA->Conversion PAA Phenylacetic Acid (PAA) (an Auxin) Conversion->PAA TIR1_AFB TIR1/AFB Receptor Complex PAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression activates RootGrowth Root Growth Regulation GeneExpression->RootGrowth

Caption: Plant auxin signaling initiated by 3-phenyllactic acid.

References

Technical Guide: Isotopic Purity and Enrichment of DL-3-Phenyllactic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of DL-3-phenyllactic Acid-d3. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds. This guide covers the specifications of commercially available this compound, detailed experimental protocols for verifying its isotopic purity and enrichment, and a logical workflow for this analytical process.

Quantitative Data Summary

The isotopic purity and enrichment of this compound are critical parameters for its use as an internal standard in quantitative bioanalysis and other applications. While the exact isotopic enrichment can vary between production batches, the following tables summarize the typical specifications for commercially available this compound and provide a representative example of a detailed isotopic distribution analysis.

Table 1: General Specifications for this compound

ParameterSpecificationMethod
Chemical FormulaC₉H₇D₃O₃-
Molecular Weight169.19 g/mol -
Chemical Purity>95%HPLC
Deuterium Incorporation3 Deuterium Atoms-

Table 2: Representative Isotopic Enrichment and Distribution Data

IsotopologueMass (Da)Relative Abundance (%)Isotopic Purity Contribution (%)
d₀ (Unlabeled)166.060.10.0
d₁167.070.40.0
d₂168.071.50.0
d₃ (Fully Labeled)169.0898.098.0

Note: The data in Table 2 are representative and may not reflect the exact values of a specific lot. A Certificate of Analysis from the supplier should be consulted for lot-specific data.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Enrichment Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 µg/mL.

    • Prepare a similar solution of unlabeled DL-3-phenyllactic acid as a reference.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Infuse the sample solution directly or inject it into a liquid chromatography system coupled to the mass spectrometer.

    • Acquire full-scan mass spectra in the appropriate mass range to include the molecular ions of both the labeled and unlabeled compounds.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the d₀, d₁, d₂, and d₃ species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is reported as the percentage of the d₃ isotopologue relative to the sum of all isotopologues.[1]

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of deuterium labeling and to provide an independent measure of isotopic purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation and Analysis:

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.

    • Acquire a ²H (Deuterium) NMR spectrum. The presence of a signal at the chemical shift corresponding to the labeled position confirms the presence and location of the deuterium.

    • For quantitative analysis, acquire a ¹H NMR spectrum with a known internal standard.

  • Data Analysis:

    • In the ¹H NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule. This ratio can be used to calculate the isotopic enrichment.

    • The ²H NMR spectrum provides a direct observation of the deuterium atoms.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity and enrichment of a deuterated standard like this compound.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_results Results & Verification Prep Weigh and Dissolve This compound HRMS High-Resolution Mass Spectrometry (HRMS) Prep->HRMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ²H) Prep->NMR MS_Data Acquire Full Scan MS Data Extract Ion Chromatograms HRMS->MS_Data NMR_Data Acquire ¹H and ²H Spectra Integrate Signals NMR->NMR_Data Enrichment Calculate Isotopic Enrichment & Distribution MS_Data->Enrichment Confirmation Confirm Labeling Position & Purity NMR_Data->Confirmation Final Final Report (Certificate of Analysis) Enrichment->Final Confirmation->Final

Caption: Workflow for Isotopic Purity and Enrichment Analysis.

References

The Enantioselective Landscape of Phenyllactic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyllactic acid (PLA), a naturally occurring alpha-hydroxy acid, exists as two distinct stereoisomers: D-phenyllactic acid (D-PLA) and L-phenyllactic acid (L-PLA). These isomers are not merely mirror images; they exhibit differential distribution, bioactivity, and metabolic fates across a wide range of biological systems. From the microbial fermentation that enriches our foods to the complex signaling cascades within the human body, the chirality of PLA plays a pivotal role. This technical guide provides an in-depth exploration of the natural occurrence of D- and L-PLA, presenting quantitative data, detailed experimental protocols for their analysis, and a visual representation of their metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of these intriguing biomolecules in health, disease, and biotechnology.

Natural Occurrence and Quantitative Distribution of Phenyllactic Acid Isomers

Phenyllactic acid is a metabolite derived from the amino acid phenylalanine and is found in a diverse array of biological contexts, including microbial, plant, and animal systems. The relative abundance of the D- and L-isomers is highly dependent on the specific biological niche and the enzymatic machinery present.

Microbial Kingdom: The Primary Producers

Lactic acid bacteria (LAB) are prolific producers of PLA, and the stereochemistry of the produced PLA is species- and even strain-dependent.[1] Generally, PLA is synthesized as a byproduct of phenylalanine metabolism.[2] Various species of Lactobacillus, Leuconostoc, and Enterococcus have been identified as significant PLA producers.[1] Notably, D-PLA often exhibits greater antimicrobial activity than its L-isomer.[1] Fungi, such as Geotrichum candidum, are also known to produce PLA.[1]

Fermented Foods: A Rich Reservoir of PLA

The microbial fermentation of foods leads to the accumulation of PLA, contributing to their flavor profile and preservative qualities. The concentrations and isomeric ratios of PLA in these products can vary widely. For instance, Chinese pickles have been found to contain PLA in concentrations ranging from 0.02 to 0.30 mM.[3] In kimchi, PLA content can reach up to 21.1 µg/ml in the early stages of fermentation.[4] Dairy products fermented with specific LAB strains also contain varying levels of PLA.[2]

Plant Kingdom: A Role in Growth Regulation

Phenyllactic acid has been identified in various plants and is implicated in plant growth regulation.[5] Research suggests that exogenously applied PLA is converted to phenylacetic acid (PAA), a known natural auxin, which in turn influences root growth.[5] This conversion of PLA to PAA appears to be a key mechanism by which it exerts its auxin-like effects in plants.[5]

Animal and Human Systems: Endogenous and Microbiome-Derived PLA

In humans, both D- and L-PLA are present in bodily fluids, arising from both endogenous metabolism and the metabolic activity of the gut microbiome.[6] The presence of D-PLA in human urine has been linked to bacterial metabolism, as endogenously produced 2-hydroxyacids are typically of the L-configuration.[7] Studies have shown that after oral ingestion of D-PLA, it can be absorbed from the gut and reach micromolar concentrations in the plasma.[8] Physical exercise has also been shown to increase plasma levels of PLA, which is released from skeletal muscle.[6]

Table 1: Quantitative Data on Phenyllactic Acid Isomer Concentrations in Various Biological Systems

Biological MatrixIsomer(s)Concentration RangeReference(s)
Chinese PicklesTotal PLA0.02 - 0.30 mM[3]
KimchiTotal PLA12.0 - 21.1 µg/ml (early fermentation)[4]
Fermented Vegetables (general)Total PLA18,299.11 - 36,772.11 ng/g[9]
LAB Culture (L. plantarum)Total PLA0.16 - 0.46 mM[10]
LAB Culture (L. crustorum)Total PLAup to 45.2 mmol/L (optimized)[9]
Human Plasma (post D-PLA ingestion)D-PLAup to 23 µM[8]
Human Urine (post D-PLA ingestion)D-PLAup to 285 µM[8]

Biosynthesis and Signaling Pathways of Phenyllactic Acid Isomers

Biosynthesis of Phenyllactic Acid in Lactic Acid Bacteria

The primary pathway for PLA biosynthesis in LAB involves the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA. This reduction is catalyzed by lactate dehydrogenase (LDH) enzymes, with the stereospecificity of the LDH determining whether D- or L-PLA is produced.

G Biosynthesis of Phenyllactic Acid in Lactic Acid Bacteria Phe Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aromatic Amino Acid Transaminase D_PLA D-Phenyllactic Acid PPA->D_PLA D-Lactate Dehydrogenase L_PLA L-Phenyllactic Acid PPA->L_PLA L-Lactate Dehydrogenase aKG α-Ketoglutarate Glu Glutamate aKG->Glu NADH NADH + H+ NAD NAD+ NADH->NAD

Caption: Biosynthesis of D- and L-phenyllactic acid from phenylalanine in lactic acid bacteria.

Signaling Pathway of D-Phenyllactic Acid via the HCAR3 Receptor

D-Phenyllactic acid has been identified as a potent agonist for the human hydroxycarboxylic acid receptor 3 (HCAR3), a G protein-coupled receptor (GPCR) found on immune cells such as monocytes.[11][12] Activation of HCAR3 by D-PLA initiates a signaling cascade that is implicated in modulating immune responses.[11][12] This signaling is pertussis toxin-sensitive, indicating the involvement of Gi/o proteins.[5] The downstream signaling involves the activation of phospholipase C (PLC), protein kinase C (PKC), and the transactivation of the epidermal growth factor receptor (EGFR), ultimately leading to the activation of the MAP kinase cascade (ERK1/2).[5][11]

G D-Phenyllactic Acid Signaling via HCAR3 Receptor D_PLA D-Phenyllactic Acid HCAR3 HCAR3 Receptor D_PLA->HCAR3 binds Gi Gi/o Protein HCAR3->Gi activates PLC Phospholipase C (PLC) Gi->PLC activates MMP Matrix Metallo- proteinase (MMP) Gi->MMP activates PKC Protein Kinase C (PKC) PLC->PKC activates ERK ERK1/2 PKC->ERK activates EGFR EGFR MMP->EGFR transactivates EGFR->ERK activates Immune_Response Modulation of Immune Response ERK->Immune_Response leads to

Caption: Signaling cascade initiated by D-phenyllactic acid binding to the HCAR3 receptor.

Experimental Protocols for the Analysis of Phenyllactic Acid Isomers

The accurate quantification and chiral separation of D- and L-PLA are crucial for understanding their biological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

General Experimental Workflow

The analysis of PLA isomers from biological samples typically involves sample collection, extraction of the analytes, often followed by a derivatization step (especially for GC-MS), and finally, instrumental analysis for separation and quantification.

G General Experimental Workflow for PLA Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Food, Culture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC Chiral HPLC Extraction->HPLC Direct Analysis GCMS GC-MS Derivatization->GCMS Analysis of Derivatives Quantification Quantification of D- and L-PLA HPLC->Quantification GCMS->Quantification

Caption: A generalized workflow for the analysis of phenyllactic acid isomers from biological samples.

Detailed Methodology: Chiral HPLC Separation of PLA Enantiomers

This protocol is a representative method for the separation of D- and L-PLA using HPLC with a chiral mobile phase additive.

  • Sample Preparation (from liquid culture):

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • For quantitative analysis, dilute the sample with the mobile phase to fall within the calibration curve range.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Inertsil ODS-SP, 150 x 4.6 mm, 5 µm) is commonly used.[13]

    • Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic modifier (e.g., methanol) is typical.[13] A chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is added to the mobile phase to achieve enantiomeric separation.[13] The concentration of the chiral selector and the percentage of the organic modifier need to be optimized for baseline separation.

    • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.

    • Column Temperature: The column temperature should be controlled (e.g., 25°C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for PLA.

Detailed Methodology: GC-MS Analysis of PLA Isomers

GC-MS analysis of PLA requires a derivatization step to increase its volatility and thermal stability.

  • Sample Preparation and Extraction (from plasma):

    • To a plasma sample, add an internal standard (e.g., a deuterated analog of PLA).

    • Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • The dried extract is then ready for derivatization.

  • Derivatization:

    • A two-step derivatization process is common.[3] First, methoximation is performed to protect the keto group if analyzing phenylpyruvic acid as well. This is achieved by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine.

    • The second step is silylation, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[14] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the derivatized PLA isomers.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Injection: A split or splitless injection mode can be used depending on the sample concentration.

    • Temperature Program: A temperature gradient is employed to separate the analytes. An initial temperature of around 100°C is held for a few minutes, followed by a ramp to a final temperature of 250-300°C.

    • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized PLA.

Conclusion

The stereoisomers of phenyllactic acid, D- and L-PLA, exhibit distinct and significant roles in a multitude of biological systems. Their natural occurrence is widespread, with microbial metabolism being a primary source, leading to their presence in fermented foods and the human gut. The differential bioactivity of the isomers, particularly the potent antimicrobial and immunomodulatory effects of D-PLA, underscores the importance of enantioselective analysis. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate the intricate functions of these chiral molecules. A deeper understanding of the natural occurrence and mechanisms of action of PLA isomers holds considerable promise for applications in food science, human health, and the development of novel therapeutics.

References

An In-depth Technical Guide to the Metabolic Pathway of Phenylalanine to Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of phenylalanine to phenyllactic acid, a pathway of significant interest in microbiology, biotechnology, and pharmacology. Phenyllactic acid is a naturally occurring antimicrobial compound with broad applications, and understanding its biosynthesis is crucial for optimizing its production and for the development of novel therapeutics.

Core Metabolic Pathway

The conversion of L-phenylalanine to phenyllactic acid (PLA) is predominantly a two-step metabolic pathway observed in various microorganisms, particularly lactic acid bacteria (LAB).[1][2] The pathway involves an initial transamination followed by a reduction reaction.

  • Transamination of Phenylalanine: The first and often rate-limiting step is the conversion of L-phenylalanine to phenylpyruvic acid (PPA).[3][4] This reaction is catalyzed by aminotransferases (also known as transaminases), which transfer the amino group from phenylalanine to an α-keto acid acceptor.[5][6] Common amino group acceptors include α-ketoglutarate and pyruvate.[1][4]

  • Reduction of Phenylpyruvic Acid: The intermediate, phenylpyruvic acid, is then reduced to phenyllactic acid. This reaction is catalyzed by NAD(P)H-dependent dehydrogenases.[3][7][8] Several enzymes have been identified to carry out this reduction, most notably lactate dehydrogenases (LDHs), which can produce either D- or L-isomers of phenyllactic acid.[9] Other enzymes such as hydroxyisocaproate dehydrogenase (HicDH) and specific phenyllactic acid dehydrogenases have also been implicated.[3]

The overall pathway can be visualized as follows:

Metabolic_Pathway cluster_reduction Reduction Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aminotransferase Amino_acid Amino Acid PLA Phenyllactic Acid PPA->PLA Dehydrogenase (e.g., LDH) NAD NAD(P)+ Keto_acid α-Keto Acid NADH NAD(P)H + H+

Metabolic conversion of phenylalanine to phenyllactic acid.

Quantitative Data

The efficiency of the phenylalanine to phenyllactic acid conversion is dependent on the kinetic properties of the enzymes involved and the production capabilities of the host organism. Below are tables summarizing key quantitative data from various studies.

Table 1: Kinetic Properties of Dehydrogenases in Phenylpyruvic Acid Reduction

EnzymeOrganismSubstrateKₘ (mM)Specific Activity (U/mg)Optimal pHOptimal Temp. (°C)Reference
L-LDHLactobacillus sp. SK007PPA1.69-6.040[7]
L1-LDHLactobacillus plantarum SK002PPA3.9671.066.030[9]
D-LDHLactobacillus plantarum SK002PPA5.4215.846.040[9]
l-LcLDH1Q88RLactobacillus casei (mutant)PPA-451.5--[10]
l-LcLDH1I229ALactobacillus casei (mutant)PPA-512.4--[10]
L-LcLDH1Q88A/I229APichia pastoris (recombinant)PPA-447.65.040[11]

Table 2: Production of Phenyllactic Acid in Various Microorganisms

MicroorganismStrainSubstrate/ConditionPLA TiterReference
Bacillus coagulansSDMPPA (fed-batch)37.3 g/L[3]
Escherichia coliMG-P10 (engineered)Fermentation52.89 ± 0.25 g/L[4][12]
Lactobacillus strainsVariousPhenylalanine metabolism0.05–0.57 mM[3]
Lactobacillus plantarum-Phenylalanine supplementation0.17–0.57 mM[13][14]
Porphyra residues ferm.Lactobacillus sp. KP3Phenylalanine-rich medium0.229 mg/mL[2]
Recombinant E. coli-L-phenylalanine59.9 mM (L-PLA)[15]
Recombinant E. coli-L-phenylalanine60.3 mM (D-PLA)[15]

Experimental Protocols

This section details the methodologies for key experiments involved in studying the metabolic pathway of phenylalanine to phenyllactic acid.

3.1. Enzyme Activity Assay for Dehydrogenase

This protocol is for determining the activity of lactate dehydrogenase (or other dehydrogenases) in reducing phenylpyruvic acid to phenyllactic acid.

  • Principle: The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[8]

  • Reagents:

    • 50 mM Sodium acetate-acetate buffer (pH 5.0-6.0)

    • 10 mM Phenylpyruvic acid (PPA) solution

    • 2 mM NADH solution

    • Purified enzyme solution or cell-free extract

  • Procedure:

    • Prepare a reaction mixture containing 50 mM buffer, 10 mM PPA, and 2 mM NADH in a final volume of 1 mL.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 40°C) for 5 minutes.

    • Initiate the reaction by adding a known amount of the enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).[11]

  • Definition of Unit: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[11]

3.2. Quantification of Phenylalanine and Phenyllactic Acid by HPLC

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) for the quantification of phenylalanine, phenylpyruvic acid, and phenyllactic acid in culture supernatants or reaction mixtures.

  • Instrumentation:

    • HPLC system equipped with a UV detector

    • Reversed-phase C18 column

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 25 mM phosphate buffer, pH 2.2) and an organic solvent (e.g., acetonitrile).[16]

  • Sample Preparation:

    • Centrifuge the microbial culture or reaction mixture to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample if necessary to fall within the linear range of the standard curve.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Run the gradient elution program.

    • Detect the compounds at a specific wavelength (e.g., 210 nm).

    • Quantify the concentrations of phenylalanine, PPA, and PLA by comparing the peak areas to those of known standards.

3.3. Whole-Cell Bioconversion of Phenylalanine to Phenyllactic Acid

This protocol outlines a general procedure for producing phenyllactic acid from phenylalanine using a whole-cell biocatalyst.

  • Microorganism and Culture:

    • Select a suitable microbial strain (e.g., Lactobacillus plantarum, engineered E. coli).

    • Grow the microorganism in an appropriate culture medium (e.g., MRS broth for LAB) to a desired cell density.

  • Bioconversion:

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Resuspend the cells in a reaction buffer containing a known concentration of L-phenylalanine.

    • Incubate the cell suspension under optimized conditions (temperature, pH, agitation).

    • For fed-batch processes, periodically add a concentrated solution of phenylalanine to maintain a desired substrate concentration and avoid substrate inhibition.[3]

    • Take samples at regular intervals to monitor the concentrations of phenylalanine and phenyllactic acid using HPLC.

The experimental workflow for enhancing PLA production can be visualized as follows:

Experimental_Workflow cluster_strain Strain Development cluster_fermentation Fermentation Process cluster_analysis Analysis cluster_downstream Downstream Processing Strain_Selection Strain Selection or Metabolic Engineering Culture Cell Culture Strain_Selection->Culture Bioconversion Whole-Cell Bioconversion (Batch or Fed-Batch) Culture->Bioconversion Sampling Periodic Sampling Bioconversion->Sampling Purification Purification of Phenyllactic Acid Bioconversion->Purification HPLC HPLC Analysis (Quantification) Sampling->HPLC

Workflow for phenyllactic acid production and analysis.

Regulatory and Signaling Pathways

Currently, there is limited detailed information on specific signaling cascades that directly regulate the phenylalanine to phenyllactic acid pathway in microorganisms. The regulation appears to be primarily at the metabolic level, influenced by:

  • Substrate Availability: The concentration of phenylalanine and the co-substrate (e.g., α-ketoglutarate or pyruvate) can significantly impact the rate of the initial transamination step.[4]

  • Cofactor Regeneration: The reduction of phenylpyruvic acid is dependent on the availability of NAD(P)H. The cellular redox state and the efficiency of cofactor regeneration systems are therefore crucial.[3] In engineered systems, a co-enzyme regeneration system, such as glucose dehydrogenase, is often introduced to ensure a continuous supply of NADH.[11][17]

The logical relationship for cofactor regeneration in a dual-enzyme system is depicted below:

Cofactor_Regeneration cluster_reduction PPA Reduction cluster_regeneration NADH Regeneration PPA Phenylpyruvic Acid PLA Phenyllactic Acid PPA->PLA LDH NAD NAD+ PLA->NAD Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADH NADH + H+ Gluconolactone->NADH NADH->PLA NAD->Gluconolactone

Cofactor regeneration system for phenyllactic acid production.

Metabolic engineering strategies often focus on overexpressing the genes encoding the key aminotransferases and dehydrogenases, and deleting competing pathways to channel the metabolic flux towards phenyllactic acid production.[4][12]

This technical guide provides a foundational understanding of the metabolic pathway from phenylalanine to phenyllactic acid, supported by quantitative data and experimental protocols. This information is intended to aid researchers and professionals in the fields of biotechnology and drug development in their efforts to harness this important biosynthetic pathway.

References

Phenyllactic Acid (PLA): A Technical Guide to its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 3-Phenyllactic acid (PLA) is an organic acid with a broad antimicrobial spectrum, active against both bacteria and fungi.[1] Produced by microorganisms such as lactic acid bacteria (LAB), PLA is gaining significant attention as a natural alternative to chemical preservatives in the food and feed industries.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components.[3][4][5] Furthermore, PLA has been shown to interact with and damage genomic DNA, interfere with essential metabolic processes, and inhibit the formation of biofilms.[3][6][7] This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of PLA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action.

Antimicrobial and Antifungal Spectrum of Activity

Phenyllactic acid exhibits a wide range of inhibitory activities against various pathogenic and spoilage microorganisms. Its effectiveness is often pH-dependent, with greater activity observed at acidic pH levels, which is attributed to the higher concentration of the undissociated, more lipophilic form of the acid that can readily cross microbial cell membranes.[1][8]

Antibacterial Activity

PLA is effective against both Gram-positive and Gram-negative bacteria. It has demonstrated significant inhibitory action against major foodborne pathogens such as Listeria monocytogenes, Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae.[6][9][10][11] The D-isomer of PLA has been reported to exhibit greater anti-Listeria activity than the L-isomer.[1]

Antifungal Activity

The compound is also a potent antifungal agent, inhibiting the growth of a variety of molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, and Candida.[3][8] Its ability to act as a fungicide and delay the growth of common food contaminants makes it a promising candidate for extending the shelf-life of food products.[8][12]

Quantitative Antimicrobial Data

The efficacy of PLA is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The tables below summarize these values from various studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Phenyllactic Acid against Various Bacteria

BacteriumStrainMICpHReference
Listeria monocytogenes(Not specified)2.25 mg/mLNot specified[13]
Listeria monocytogenes(8 strains)6 mg/mLNot specified[7]
Aggregatibacter actinomycetemcomitans(Not specified)20 mM (~3.32 mg/mL)Not specified[3][14]
Klebsiella pneumoniae(Not specified)2.5 mg/mLNot specified[6]
Salmonella enterica ser. Derby(Foodborne isolate)2 - 2.75 mg/mLNot specified[11]
Escherichia coliO262 - 2.75 mg/mLNot specified[11]
Enterobacter cloacae(Not specified)1% (10 mg/mL)Not specified[4]

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Phenyllactic Acid against Various Fungi

FungusStrain(s)MICMFCpHReference
Aspergillus, Penicillium, Fusarium spp.(23 strains)3.75 - 7.5 mg/mL (MIC₉₀)3.75 - 10 mg/mLNot specified[8][12][15]
Aspergillus flavus(Not specified)6 mg/mL12 mg/mLNot specified[5]
Candida albicans(Fluconazole-resistant)7.5 mg/mLNot specifiedNot specified[16]
Penicillium roqueforti(Not specified)< 7.5 mg/mL≤ 10 mg/mLNot specified[8]
Rhizopus arrhizus, Mucor spp.(Various)180 mg/mLNot specifiedNot specified[17]

Mechanism of Action

PLA employs a multi-pronged attack on microbial cells, targeting both external structures and internal components.

Disruption of Cell Membrane and Wall Integrity

A primary mechanism of PLA is the disruption of the cell membrane's structural integrity.[14] This action is multifaceted:

  • Increased Permeability: PLA treatment leads to increased membrane permeability, causing the leakage of vital intracellular contents such as proteins, nucleic acids, and ions.[4][5][18]

  • Membrane Depolarization: It can dissipate the membrane potential, disrupting cellular energy production and transport processes.[13]

  • Cell Wall Damage: Some studies indicate that PLA can also damage the cell wall, leading to a loss of rigidity and cell death.[1][6]

The lipophilic nature of the phenyl group in PLA is thought to facilitate its interaction with and insertion into the lipid bilayer of the cell membrane.[3]

Mechanism_of_Action Proposed Antimicrobial Mechanism of Phenyllactic Acid (PLA) cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_leakage Leakage PLA Phenyllactic Acid (PLA) Membrane Cell Membrane PLA->Membrane Disrupts Integrity & Permeability Cytoplasm Cytoplasm PLA->Cytoplasm Enters Cytoplasm Ions Ions Membrane->Ions Leakage of Contents ATP ATP Membrane->ATP Proteins Proteins Membrane->Proteins DNA Genomic DNA Cytoplasm->DNA Intercalates/Binds Mitochondria Mitochondria (Fungi) Cytoplasm->Mitochondria Inhibits Energy Metabolism Death Cell Death DNA->Death Mitochondria->Death Ions->Death

Fig. 1: Proposed antimicrobial mechanism of Phenyllactic Acid (PLA).
Interaction with Intracellular Components

Once inside the cell, PLA continues its disruptive activity:

  • DNA Damage: Fluorescence assays and gel electrophoresis have shown that PLA can interact with bacterial genomic DNA, likely through intercalation, leading to its degradation and the inhibition of replication and transcription.[6][10][13]

  • Mitochondrial Dysfunction: In fungi like Aspergillus flavus, PLA has been found to reduce the activity of mitochondrial ATPase and dehydrogenases. This interference with energy metabolism results in a significant decrease in ATP synthesis, ultimately leading to cell death.[5]

Anti-Biofilm Properties

Biofilms, structured communities of microbial cells, are notoriously resistant to antimicrobial agents. PLA has demonstrated efficacy in both preventing the formation of and eradicating established biofilms.[3] It can inhibit the swarming motility of bacteria like L. monocytogenes and downregulate the transcription of genes associated with quorum sensing and biofilm formation.[7] For example, treatment with 1% PLA can reduce Enterobacter cloacae biofilm cells by 2.83 log CFU/ml after just 10 minutes.[4]

Key Experimental Protocols

Elucidating the antimicrobial mechanisms of PLA involves a series of standardized and specialized laboratory techniques.

Determination of Minimum Inhibitory and Cidal Concentrations (MIC/MFC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation: A stock solution of PLA is prepared and serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Tryptic Soy Broth, RPMI medium).[9][19]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours).

  • Analysis: The MIC is defined as the lowest concentration of PLA that results in no visible growth.[19]

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MFC is the lowest concentration that prevents any growth on the agar.[5][19]

Assessment of Cell Membrane Integrity
  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and intercalates with DNA, emitting a red fluorescence. This change can be quantified using flow cytometry or fluorescence microscopy to determine the percentage of cells with damaged membranes.[5][6][10]

  • Measurement of Intracellular Leakage: Damage to the cell membrane results in the release of components like proteins and nucleic acids. The concentration of these molecules in the cell-free supernatant can be measured spectrophotometrically at 260 nm (for nucleic acids) and 280 nm (for proteins) as an indicator of membrane damage.[5]

  • Extracellular Conductivity: The leakage of ions from damaged cells increases the electrical conductivity of the surrounding medium. This can be measured over time using a conductivity meter.[5][18]

Visualization of Morphological Changes
  • Scanning Electron Microscopy (SEM): SEM is used to observe changes to the cell surface. Microbial cells treated with PLA often show morphological alterations such as wrinkling, shrinkage, and deformation.[5][6][10]

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the cell's internal structures, revealing damage such as the leakage of cytoplasmic contents and disruption of the cell envelope.[4]

Experimental_Workflow Experimental Workflow for PLA Mechanism Elucidation cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_methods_membrane Membrane Integrity Methods cluster_methods_dna DNA Interaction Methods cluster_methods_morph Microscopy Methods cluster_methods_biofilm Biofilm Methods MIC Determine MIC/MFC (Broth Microdilution) Membrane Assess Membrane Damage MIC->Membrane DNA_Damage Analyze DNA Interaction MIC->DNA_Damage Morphology Visualize Morphology MIC->Morphology Biofilm Quantify Anti-Biofilm Activity MIC->Biofilm PI PI Staining & Flow Cytometry Membrane->PI Leakage Leakage Assays (Protein, Nucleic Acid) Membrane->Leakage Gel Agarose Gel Electrophoresis DNA_Damage->Gel Fluorescence Fluorescence Spectroscopy DNA_Damage->Fluorescence SEM SEM Morphology->SEM TEM TEM Morphology->TEM CrystalViolet Crystal Violet Assay Biofilm->CrystalViolet qPCR qPCR for Gene Expression Biofilm->qPCR

Fig. 2: Workflow for elucidating PLA's antimicrobial mechanism.

Influencing Factors and Synergistic Effects

The antimicrobial efficacy of PLA is not static but is influenced by environmental conditions and the presence of other compounds.

  • pH: As a weak acid, PLA's activity is highly dependent on pH. Lower pH values increase the concentration of the undissociated form of the molecule, which enhances its ability to penetrate microbial membranes.[8][12]

  • Synergy with Organic Acids: PLA can act synergistically with other organic acids. For example, combining PLA with acetic acid has been shown to have a synergistic effect against L. monocytogenes, enhancing membrane damage and DNA interaction.[8][13] This suggests that combinations of natural antimicrobial compounds could be more effective than single agents.

Influencing_Factors Factors Influencing PLA Antimicrobial Efficacy cluster_factors Influencing Factors cluster_mechanisms Underlying Mechanisms PLA Phenyllactic Acid (PLA) Efficacy Antimicrobial Efficacy PLA->Efficacy pH Low pH Undissociated Increased Undissociated (Lipophilic) Form pH->Undissociated Synergy Synergy with other Organic Acids (e.g., Acetic Acid) MultiTarget Enhanced Multi-Target Damage Synergy->MultiTarget Concentration PLA Concentration Concentration->Efficacy Increases (Dose-dependent) MembranePenetration Enhanced Membrane Penetration Undissociated->MembranePenetration MembranePenetration->Efficacy Increases MultiTarget->Efficacy Increases

Fig. 3: Logical relationship of factors influencing PLA efficacy.

Conclusion and Future Perspectives

Phenyllactic acid is a potent natural antimicrobial compound with a broad spectrum of activity against bacteria and fungi. Its primary mechanisms of action involve the disruption of cell membrane integrity and interaction with critical intracellular components like DNA and mitochondria. The comprehensive data on its MIC/MFC values, coupled with detailed mechanistic studies, underscore its potential as a valuable tool in food preservation and potentially as a therapeutic agent.

Future research should focus on in vivo efficacy studies to validate its application in complex systems, investigate the potential for microbial resistance development, and explore its synergistic effects with other natural antimicrobials to develop more robust and effective preservation strategies. Further elucidation of its impact on specific cellular pathways could also open new avenues for its application in drug development.

References

The Role of Phenyllactic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyllactic acid (PLA), a naturally occurring organic acid produced by a diverse range of microorganisms, most notably Lactic Acid Bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the multifaceted role of PLA in microbial metabolism, encompassing its biosynthesis, its potent antimicrobial and antibiofilm activities, and its mechanisms of action at a molecular level. Detailed experimental protocols, quantitative data on its efficacy, and visualizations of key metabolic and signaling pathways are presented to serve as a comprehensive resource for researchers in microbiology, drug development, and food science.

Introduction

Phenyllactic acid (PLA), chemically known as 2-hydroxy-3-phenylpropanoic acid, is a phenolic acid metabolite with a well-documented ability to inhibit the growth of a wide array of bacteria and fungi.[1][2][3][4] Its presence in fermented foods and production by microorganisms classified as Generally Regarded as Safe (GRAS), such as Lactobacillus species, position it as a promising natural alternative to synthetic preservatives and a potential candidate for novel antimicrobial therapies.[4] Understanding the intricate interplay between PLA and microbial metabolism is crucial for harnessing its full potential. This guide delves into the core aspects of PLA's function, from its metabolic origins to its disruptive effects on microbial viability and community behaviors like biofilm formation and quorum sensing.

Biosynthesis of Phenyllactic Acid

The primary route for PLA biosynthesis in microorganisms, particularly LAB, is through the catabolism of the aromatic amino acid L-phenylalanine.[4] This process is a two-step enzymatic conversion.

Step 1: Transamination L-phenylalanine is first converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic aminotransferase (AAT), which transfers the amino group from phenylalanine to an α-keto acid acceptor, commonly α-ketoglutarate.[4]

Step 2: Reduction The intermediate, phenylpyruvic acid, is then reduced to phenyllactic acid. This reduction is carried out by stereospecific lactate dehydrogenases (LDHs), which utilize NADH or NADPH as a cofactor.[5] Depending on the specific LDH present in the microorganism (D-LDH or L-LDH), either D-phenyllactic acid or L-phenyllactic acid is produced.[5] Both enantiomers exhibit antimicrobial activity, though the D-isomer is often reported to have higher efficacy against certain microbes.[4]

PLA_Biosynthesis cluster_transamination Transamination cluster_reduction Reduction Phe L-Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA Aromatic Aminotransferase PLA Phenyllactic Acid (PLA) PPA->PLA Lactate Dehydrogenase aKG α-Ketoglutarate Glu Glutamate aKG->Glu NADH NADH + H+ NAD NAD+ NADH->NAD

Caption: Biosynthesis pathway of Phenyllactic Acid from L-Phenylalanine.

Degradation of Phenyllactic Acid

While PLA is a terminal metabolite for many producing organisms, some bacteria can utilize it as a carbon source. The degradation of PLA typically proceeds through the phenylacetic acid (PAA) catabolic pathway.[6][7][8] This pathway converts PAA into central metabolic intermediates, namely succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The initial steps involve the conversion of PLA to phenylacetyl-CoA, which then undergoes a series of enzymatic reactions including epoxidation and ring cleavage.[6][7]

PLA_Degradation PLA Phenyllactic Acid PAA Phenylacetic Acid (PAA) PLA->PAA Oxidation PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA PaaK (CoA Ligase) Epoxide Ring 1,2-Epoxide PAA_CoA->Epoxide PaaABCDE (Oxygenase) Oxepin Oxepin-CoA Epoxide->Oxepin PaaG (Isomerase) RingCleavage Ring Cleavage Products Oxepin->RingCleavage PaaZ (Hydrolase) TCA Succinyl-CoA + Acetyl-CoA (to TCA Cycle) RingCleavage->TCA β-Oxidation-like steps

Caption: Phenylacetic acid degradation pathway, a route for PLA catabolism.

Antimicrobial Mechanism of Action

PLA exerts its antimicrobial effects through multiple mechanisms, making it a robust inhibitor of microbial growth.

Disruption of Cell Membrane Integrity

A primary mode of action for PLA is the disruption of the cytoplasmic membrane.[9] As a weak acid, PLA can diffuse across the cell membrane in its undissociated form. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and the PLA anion. This process disrupts the proton motive force, acidifies the cytoplasm, and interferes with essential cellular processes. Furthermore, the amphiphilic nature of PLA, owing to its phenyl group, is thought to facilitate its interaction with and destabilization of the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.[9]

DNA Intercalation and Replication Inhibition

Studies have suggested that PLA can bind to bacterial genomic DNA.[10] This interaction can interfere with DNA replication and transcription, leading to the inhibition of protein synthesis and ultimately cell death.

Inhibition of Quorum Sensing

PLA has been shown to be a potent inhibitor of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.

  • In Pseudomonas aeruginosa : PLA antagonistically binds to the QS receptors RhlR and PqsR with a higher affinity than their native ligands, N-butyryl-L-homoserine lactone (C4-HSL) and the Pseudomonas quinolone signal (PQS), respectively.[11] This competitive inhibition blocks the activation of QS-controlled genes responsible for the production of virulence factors like pyocyanin, proteases, and rhamnolipids.[11]

Pseudomonas_QS_Inhibition cluster_Rhl Rhl System cluster_Pqs Pqs System RhlI RhlI C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR RhlR Receptor C4HSL->RhlR binds & activates Rhl_Genes Virulence Genes (e.g., rhamnolipids) RhlR->Rhl_Genes activates transcription PqsABCD pqsABCD PQS PQS PqsABCD->PQS synthesizes PqsR PqsR Receptor PQS->PqsR binds & activates Pqs_Genes Virulence Genes (e.g., pyocyanin) PqsR->Pqs_Genes activates transcription PLA Phenyllactic Acid PLA->RhlR inhibits PLA->PqsR inhibits Listeria_QS_Inhibition cluster_Agr Agr System AgrD AgrD (Pro-peptide) AIP AIP AgrD->AIP processed by AgrB AgrB AgrB (Processing) AgrC AgrC (Sensor Kinase) AIP->AgrC binds & activates AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates Agr_Genes Biofilm & Virulence Genes AgrA->Agr_Genes activates transcription PLA Phenyllactic Acid agr_operon agrBDCA operon transcription PLA->agr_operon down-regulates agr_operon->AgrD agr_operon->AgrB agr_operon->AgrC agr_operon->AgrA MIC_Workflow start Prepare serial dilutions of PLA in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate under optimal growth conditions (e.g., 24h, 37°C) inoculate->incubate observe Visually inspect for turbidity or measure absorbance (OD600) incubate->observe determine MIC is the lowest PLA concentration with no visible growth observe->determine

References

Methodological & Application

Application Note: High-Throughput Quantification of DL-3-Phenyllactic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-3-Phenyllactic acid (PLA) is a microbial and human metabolite with broad-spectrum antimicrobial properties. Its presence in biological matrices is of growing interest in clinical and pharmaceutical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of DL-3-phenyllactic acid in human plasma. The use of a stable isotope-labeled internal standard, DL-3-phenyllactic acid-d3, ensures high accuracy and precision, compensating for matrix effects and variability in sample processing.

This method is suitable for high-throughput bioanalytical applications, including pharmacokinetic studies and clinical monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • DL-3-Phenyllactic Acid: Analytical standard grade

  • This compound: Internal Standard (IS)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DL-3-phenyllactic acid and this compound by dissolving the appropriate amount of each compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the DL-3-phenyllactic acid stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation
  • Thaw human plasma samples and calibration curve standards on ice.

  • To 50 µL of each plasma sample, calibration standard, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System: Agilent 1290 Infinity II or equivalent
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Column Temperature: 40°C
Injection Volume: 5 µL

Mass Spectrometry:

ParameterCondition
MS System: Sciex QTRAP 6500+ or equivalent
Ionization Mode: Electrospray Ionization (ESI), Negative
Ion Spray Voltage: -4500 V
Temperature: 550°C
Curtain Gas: 35 psi
Collision Gas: Medium
Ion Source Gas 1: 55 psi
Ion Source Gas 2: 60 psi

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
DL-3-Phenyllactic Acid 165.1147.1 (Quantifier)100
165.1103.1 (Qualifier)100
This compound 168.1150.1 (Quantifier)100

Data Presentation

The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of DL-3-phenyllactic acid in human plasma.

Table 1: Calibration Curve and Linearity

ParameterResult
Linear Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18, 3 days)Inter-day Accuracy (%) (n=18, 3 days)
LLOQ 5< 1585 - 115< 1585 - 115
Low QC 15< 1090 - 110< 1090 - 110
Mid QC 250< 1090 - 110< 1090 - 110
High QC 4000< 1090 - 110< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Factor
Low QC 15> 850.95 - 1.05
High QC 4000> 850.95 - 1.05

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (200 µL) This compound in ACN plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Concentration) ms_detection->quantification

Caption: Experimental workflow for the quantification of DL-3-phenyllactic acid.

signaling_pathway Analyte DL-3-Phenyllactic Acid (Analyte) SamplePrep Sample Preparation (Protein Precipitation) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship of internal standard use in quantitative analysis.

Application Notes: The Role of DL-3-Phenyllactic Acid-d3 in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, demands high accuracy and precision in the quantification of metabolites. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics.[1][2][3] DL-3-Phenyllactic acid-d3 is the deuterated form of DL-3-phenyllactic acid, a broad-spectrum antimicrobial compound produced by microorganisms like lactic acid bacteria and also found endogenously.[4][5][6] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.[6][7] This application note details the use of this compound in metabolomics studies, providing protocols and workflows for its effective implementation.

Core Applications in Metabolomics

The primary application of this compound is to correct for variations that can occur during sample preparation and analysis. By adding a known concentration of the labeled standard to samples at an early stage, it experiences similar conditions as the endogenous (unlabeled) analyte. This includes losses during extraction, matrix effects in the mass spectrometer ion source, and variations in instrument response.[3]

Key Advantages:

  • Accurate Quantification: Enables precise measurement of 3-phenyllactic acid concentrations by mitigating matrix effects and accounting for sample loss.[2][3]

  • Method Validation: Crucial for validating bioanalytical methods according to regulatory guidelines.[3]

  • Metabolic Flux Analysis: Can be used in tracer studies to understand the dynamics of metabolic pathways involving phenylalanine.[8][9]

Physicochemical and Methodological Data

The properties of this compound and a representative analytical method are summarized below.

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₉H₇D₃O₃[10]
Molecular Weight 169.19 g/mol [10]
Unlabeled CAS Number 828-01-3[10]
Labeled CAS Number 490034-49-6[10]
Purity >95% (HPLC)[10]
Storage Temperature -20°C[10]
Isotope Type Deuterium[10]

Table 2: Representative LC-MS/MS Parameters for 3-Phenyllactic Acid Analysis

ParameterConditionReference
LC Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm)[11][12]
Mobile Phase A Water with 0.1% Formic Acid or 0.5% H₃PO₄[12][13]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[13]
Flow Rate 1.0 mL/min[12]
Gradient 5% B for 2 min; 5–95% B over 17 min; hold at 95% B for 4 min[13]
Detection Tandem Mass Spectrometry (MS/MS) or UV at 210 nm[11][12]
Ionization Mode Negative Electrospray Ionization (ESI-)[13]
Precursor Ion (M-H)⁻ m/z 165.1 (Unlabeled); m/z 168.1 (d3-labeled)[14]

Biosynthesis of 3-Phenyllactic Acid

3-Phenyllactic acid (PLA) is a metabolite derived from the amino acid phenylalanine. In many lactic acid bacteria, the pathway involves two key steps: the transamination of phenylalanine to phenylpyruvic acid (PPA), followed by the reduction of PPA to PLA.[11][13][15]

cluster_pathway Biosynthesis of 3-Phenyllactic Acid Phe Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aminotransferase PLA 3-Phenyllactic Acid PPA->PLA Dehydrogenase

Caption: Metabolic pathway from Phenylalanine to 3-Phenyllactic Acid.

Experimental Protocol: Quantification of 3-Phenyllactic Acid

This protocol provides a general framework for the quantification of 3-phenyllactic acid in a biological matrix (e.g., bacterial culture supernatant, plasma) using this compound as an internal standard.

1. Materials and Reagents

  • DL-3-Phenyllactic Acid (Analyte Standard)

  • This compound (Internal Standard, IS)[5]

  • LC-MS Grade Acetonitrile, Water, and Formic Acid

  • Biological Matrix (e.g., cell-free supernatant, plasma)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • HPLC Vials

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve DL-3-Phenyllactic Acid and this compound in acetonitrile to prepare individual stock solutions. Store at -20°C.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% acetonitrile. These will be used to build the calibration curve (e.g., concentration range of 10 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution (IS-S): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL (concentration may need optimization).

3. Sample Preparation

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample (or calibration standard or quality control sample).

  • Add 10 µL of the IS Spiking Solution (IS-S) to every tube except for blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system according to the parameters outlined in Table 2 or an optimized in-house method.

  • Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.

  • Create a sequence table including blank matrix, zero sample (matrix + IS), calibration curve standards, quality control (QC) samples, and unknown samples.

  • Inject 5-10 µL of the prepared samples onto the LC-MS/MS system.

5. Data Processing and Quantification

  • Integrate the chromatographic peaks for both the analyte (unlabeled) and the internal standard (d3-labeled).

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Use a linear regression model with 1/x or 1/x² weighting.

  • Determine the concentration of 3-phenyllactic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolomics Experimental Workflow

The use of a stable isotope-labeled internal standard is an integral part of the quantitative metabolomics workflow, ensuring data quality from sample collection through to final analysis.

cluster_workflow Quantitative Metabolomics Workflow A Sample Collection (e.g., Plasma, Supernatant) B Internal Standard Spiking (Add known amount of DL-3-PLA-d3) A->B C Sample Preparation (e.g., Protein Precipitation, Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration, Area Ratio Calculation) D->E F Quantification (Calibration Curve Interpolation) E->F G Statistical Analysis & Biological Interpretation F->G

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Conclusion

This compound is an essential tool for researchers requiring accurate and reproducible quantification of 3-phenyllactic acid in complex biological samples. Its use as an internal standard in LC-MS-based metabolomics studies overcomes common analytical challenges, leading to high-quality data suitable for elucidating biological mechanisms, biomarker discovery, and applications in drug development. The protocols and workflows described herein provide a robust foundation for the successful implementation of this standard in the laboratory.

References

Application Notes and Protocols for Phenyllactic Acid Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenyllactic acid (PLA) is a broad-spectrum antimicrobial compound produced by lactic acid bacteria (LAB) during the fermentation of various food products. It is also found naturally in foods like honey. As a key contributor to the preservative qualities and flavor profiles of fermented foods, accurate quantification of PLA is crucial for researchers, scientists, and professionals in drug development and food science. This document provides detailed application notes and standardized protocols for the sample preparation of various food matrices prior to PLA analysis, ensuring reliable and reproducible results. The choice of sample preparation technique is critical and depends on the complexity of the food matrix.

Sample Preparation Techniques Overview

The selection of an appropriate sample preparation method is paramount to remove interfering substances from complex food matrices and to concentrate the analyte of interest, phenyllactic acid. The most common techniques employed include:

  • Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases. It is particularly effective for samples with lower protein and solid content.

  • Solid-Phase Extraction (SPE): A selective method that isolates analytes from a complex matrix by partitioning them between a solid and a liquid phase. SPE is highly effective for cleanup and concentration of PLA from various food samples.

  • Protein Precipitation: Essential for high-protein matrices like milk and cheese, this method involves the addition of a precipitating agent to remove proteins that can interfere with chromatographic analysis.

  • Direct Injection with Filtration: A simplified method suitable for relatively clean liquid samples, such as fermentation broths, where minimal matrix interference is expected.

The following sections provide detailed protocols and performance data for these techniques across different food matrices.

Quantitative Data Summary

The efficiency of a sample preparation method is determined by its recovery, precision, and the resulting limits of detection (LOD) and quantification (LOQ). The following tables summarize the quantitative data for PLA analysis using various techniques in different food matrices.

Table 1: Recovery of Phenyllactic Acid from Various Food Matrices

Food MatrixSample Preparation TechniqueRecovery (%)Reference(s)
MRS BrothLiquid-Liquid Extraction (Ethyl Acetate)97.0 ± 2.0[1]
Synthetic MediumLiquid-Liquid Extraction (Ethyl Acetate)88.0 ± 1.8[1]
MRS BrothSimple Filtration (0.22 µm)98.7[2]
MRS BrothSolid-Phase Extraction (C18)~10.5 (Elution Fraction)[2]
Artificial HoneyDehydration Homogeneous LLE (Isopropanol/Dichloromethane)75.2 - 93.5[3]

Table 2: Precision of Phenyllactic Acid Analysis

Food MatrixSample Preparation TechniqueIntraday Repeatability (RSD%)Interday Repeatability (RSD%)Reference(s)
MRS BrothSimple Filtration (0.22 µm)2.00 (Peak Area)2.69 (Peak Area)[2]
Artificial HoneyDehydration Homogeneous LLE0.8 - 8.9Not Reported[3]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Phenyllactic Acid

Food MatrixSample Preparation TechniqueLODLOQReference(s)
Synthetic MediumLiquid-Liquid Extraction0.078 µg (0.001 mM)Not Reported[1]
MRS BrothLiquid-Liquid Extraction0.320 µg (0.019 mM)Not Reported[1]

Experimental Protocols and Workflows

This section details the step-by-step protocols for the most common sample preparation techniques for PLA analysis. Each protocol is accompanied by a Graphviz workflow diagram.

Protocol 1: Liquid-Liquid Extraction (LLE) for Fermented Broths and Honey

This protocol is adapted for the extraction of PLA from liquid matrices such as fermentation broths (e.g., MRS broth) and honey solutions.

Materials:

  • Food sample (e.g., 10 mL of cell-free supernatant, or 1-2 g of honey dissolved in 5-10 mL of acidified water)

  • Formic acid (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Methanol

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Filter paper (Whatman No. 4)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Acidification: Take 10 mL of the liquid sample (e.g., cell-free supernatant) and adjust the pH to 2.0 with 10 M formic acid. For honey, dissolve 1-2 g in 5-10 mL of water acidified to pH 2.0.[4][5]

  • Extraction: Transfer the acidified sample to a 50 mL centrifuge tube and add 30 mL of ethyl acetate. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Phase: Carefully collect the upper ethyl acetate layer.

  • Repeated Extraction: Repeat the extraction process (steps 2-4) three more times with fresh ethyl acetate.[5]

  • Drying: Combine all the ethyl acetate extracts and add anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Filter the extract through Whatman No. 4 filter paper and evaporate to dryness using a vacuum rotary evaporator.[5]

  • Reconstitution: Reconstitute the dried residue with a known volume (e.g., 1-10 mL) of a suitable solvent, such as water containing 0.05% TFA or methanol.[5]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument (e.g., HPLC).

LLE_Workflow start Start: Liquid Sample (e.g., Fermented Broth, Honey Solution) acidify Acidify to pH 2.0 with Formic Acid start->acidify add_solvent Add Ethyl Acetate (30 mL) acidify->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge collect_organic Collect Ethyl Acetate Layer centrifuge->collect_organic repeat_extraction Repeat Extraction 3x collect_organic->repeat_extraction combine_extracts Combine Extracts repeat_extraction->combine_extracts dry Dry with Anhydrous Sodium Sulfate combine_extracts->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Mobile Phase/Solvent evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Ready for Analysis filter->end

Liquid-Liquid Extraction Workflow for PLA Analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Honey and Fermented Foods

This protocol is suitable for cleaning up and concentrating PLA from complex matrices like honey and various fermented foods.

Materials:

  • Food sample (e.g., 1-2 g of honey dissolved in acidified water, or extract from fermented food)

  • SPE cartridges (e.g., C18, 500 mg, 3 mL)

  • Methanol

  • Acetonitrile

  • HPLC-grade water

  • Acid for pH adjustment (e.g., orthophosphoric acid)

  • SPE vacuum manifold

  • Nitrogen evaporator (optional)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Dissolve approximately 2 g of honey in 10 mL of water acidified to pH 2 with orthophosphoric acid. For other fermented foods, an initial extraction with a suitable solvent may be necessary. Centrifuge and filter the initial extract if it contains solid particles.[6]

  • Cartridge Conditioning: Precondition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of acidified water (pH 2). Do not allow the cartridge to dry out.[6]

  • Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a suitable solvent to remove interferences. For C18 cartridges, this is often a small volume of 5% aqueous acetonitrile or acidified water.[4]

  • Analyte Elution: Elute the retained PLA from the cartridge using an appropriate solvent. A common eluent is 2 mL of 90% (v/v) methanol in water or 95% aqueous acetonitrile.[4][6]

  • Post-Elution Processing: The eluate can be directly analyzed or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for concentration.

  • Final Filtration: Filter the final sample through a 0.22 µm syringe filter prior to analysis.

SPE_Workflow start Start: Prepared Sample (e.g., Honey Solution) condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge (e.g., 5% Acetonitrile) load->wash elute Elute PLA (e.g., 90% Methanol) wash->elute evaporate Evaporate & Reconstitute (Optional Concentration Step) elute->evaporate filter Filter (0.22 µm) evaporate->filter end Ready for Analysis filter->end

Solid-Phase Extraction Workflow for PLA Analysis.
Protocol 3: Protein Precipitation for Dairy Products (Milk, Cheese)

This protocol is designed for the removal of high concentrations of proteins from dairy matrices prior to PLA analysis.

Materials:

  • Dairy sample (e.g., 1 mL of milk, 1 g of cheese homogenized in water)

  • Precipitating agent (e.g., Trichloroacetic acid (TCA) solution, ice-cold acetone, or acetonitrile)

  • Vortex mixer

  • Centrifuge (refrigerated, if possible)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: For milk, use the sample directly. For cheese, homogenize 1 g of the sample in a suitable volume of water (e.g., 9 mL).

  • Precipitation:

    • TCA Precipitation: Add an equal volume of 10-20% TCA solution to the sample. Vortex and incubate on ice for 30 minutes.

    • Solvent Precipitation: Add three volumes of ice-cold acetone or acetonitrile to the sample. Vortex and incubate at -20°C for at least 2 hours (for acetone) or 30 minutes (for acetonitrile).[7]

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the PLA.

  • Solvent Evaporation (if applicable): If a large volume of organic solvent was used, it may be necessary to evaporate it under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Final Filtration: Filter the supernatant through a 0.22 µm syringe filter before analysis.

Protein_Precipitation_Workflow start Start: Dairy Sample (Milk, Cheese Homogenate) add_precipitant Add Precipitating Agent (e.g., TCA, Acetone) start->add_precipitant vortex_incubate Vortex and Incubate add_precipitant->vortex_incubate centrifuge Centrifuge at High Speed (e.g., 13,000 x g, 10 min) vortex_incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate Solvent (If necessary) collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end Ready for Analysis filter->end

Protein Precipitation Workflow for PLA Analysis.
Protocol 4: Simple Filtration for Clean Liquid Matrices

This protocol is a rapid and straightforward method for samples with low matrix complexity, such as certain fermentation broths.

Materials:

  • Liquid sample (e.g., bacterial supernatant)

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Initial Centrifugation: Centrifuge the sample at a sufficient speed to pellet any cells or large debris (e.g., 4400 x g for 10 minutes).[4]

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm or 0.45 µm syringe filter directly into an autosampler vial.[2]

  • Analysis: The sample is now ready for direct injection into the analytical instrument.

Filtration_Workflow start Start: Clean Liquid Sample (e.g., Bacterial Supernatant) centrifuge Centrifuge to Pellet Debris (e.g., 4400 x g, 10 min) start->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter end Ready for Analysis filter->end

Simple Filtration Workflow for PLA Analysis.

Conclusion

The successful analysis of phenyllactic acid in diverse food matrices hinges on the application of an appropriate sample preparation technique. For complex matrices such as honey and fermented foods, Liquid-Liquid Extraction and Solid-Phase Extraction offer robust cleanup and concentration, leading to high-quality analytical data. For high-protein samples like milk and cheese, protein precipitation is an indispensable step. In contrast, for cleaner liquid samples, a simple filtration may suffice. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to select and implement the most suitable method for their specific analytical needs, thereby ensuring accurate and reliable quantification of phenyllactic acid.

References

Application Notes and Protocols: Use of Deuterated Standards for Biomarker Discovery in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and validation of robust biomarkers are critical for understanding disease mechanisms, developing targeted therapies, and personalizing patient care. Mass spectrometry (MS)-based techniques, particularly when coupled with liquid chromatography (LC-MS), have become indispensable tools for the quantitative analysis of proteins (proteomics) and metabolites (metabolomics) in complex biological samples. However, the accuracy and reproducibility of these methods can be challenged by various factors, including matrix effects, ion suppression, and sample processing variability.[1][2] The use of stable isotope-labeled internal standards, especially deuterated standards, has emerged as a gold standard to overcome these challenges, ensuring high-quality quantitative data for biomarker discovery.[3]

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[3][4] These standards are chemically almost identical to their endogenous counterparts, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[3][5] This allows for reliable normalization of the analytical signal, leading to enhanced accuracy, precision, and reproducibility of quantification.[1][3] This document provides detailed application notes and protocols for the use of deuterated standards in biomarker discovery within disease models.

Advantages of Using Deuterated Standards

The incorporation of deuterated internal standards in quantitative LC-MS workflows offers several key advantages that are crucial for the rigorous demands of biomarker research.

Advantage Description Relevance to Biomarker Discovery
Enhanced Quantitative Accuracy Deuterated standards co-elute with the target analyte, minimizing signal distortion and providing a reliable internal reference for calibration.[3] This corrects for variations in sample extraction, processing, and instrument response.Ensures that observed differences in analyte levels between healthy and diseased states are genuine biological variations and not analytical artifacts.
Improved Reproducibility By normalizing for variations in ionization efficiency and matrix effects across different analytical runs and laboratories, deuterated standards ensure consistent and comparable results.[1][3]Facilitates the validation of potential biomarkers across larger patient cohorts and in multi-center studies.
Correction for Matrix Effects Biological matrices like plasma and tissue extracts contain numerous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] Deuterated standards experience similar matrix effects as the analyte, allowing for effective normalization.Crucial for accurate quantification in complex biological samples where matrix composition can vary significantly between individuals and disease states.
Increased Precision The use of a stable isotope-labeled internal standard significantly reduces the coefficient of variation (CV) in quantitative assays, leading to higher precision.Enables the reliable detection of subtle but biologically significant changes in biomarker concentrations.
Regulatory Acceptance The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[1]Streamlines the process of translating biomarker discoveries from research to clinical applications.

Application 1: Quantitative Proteomics for Biomarker Discovery

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy that utilizes deuterated (or ¹³C, ¹⁵N labeled) amino acids to differentially label the proteomes of cell populations.[6][7][8] This allows for the direct comparison of protein abundance between different experimental conditions, such as healthy versus diseased cells.

SILAC Workflow for Biomarker Discovery

The following diagram illustrates a typical SILAC workflow for identifying differentially expressed proteins as potential biomarkers.

SILAC_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture_light Control Cells ('Light' Medium) harvest_mix Harvest and Mix Cells 1:1 cell_culture_light->harvest_mix cell_culture_heavy Disease Model Cells ('Heavy' Medium with Deuterated Amino Acids) cell_culture_heavy->harvest_mix lysis Cell Lysis & Protein Extraction harvest_mix->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lc_separation Peptide Separation by LC digestion->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis quantification Quantification of Light vs. Heavy Peptides ms_analysis->quantification protein_id Protein Identification quantification->protein_id biomarker_candidates Identification of Differentially Expressed Proteins (Biomarker Candidates) protein_id->biomarker_candidates

Caption: SILAC workflow for quantitative proteomic biomarker discovery.

Experimental Protocol: SILAC
  • Cell Culture and Labeling:

    • Culture two cell populations separately: the control (e.g., healthy) cells in standard "light" medium and the experimental (e.g., disease model) cells in "heavy" medium.

    • The heavy medium is identical to the light medium except for the substitution of one or more essential amino acids with their deuterated (or other stable isotope-labeled) counterparts (e.g., Deuterated Leucine and Lysine).

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the heavy medium.

  • Sample Preparation:

    • Harvest the light and heavy cell populations and count the cells accurately.

    • Mix equal numbers of cells from the light and heavy populations (1:1 ratio).[6]

    • Lyse the mixed cell pellet using an appropriate lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration in the lysate.

  • Protein Digestion:

    • Denature the proteins in the lysate (e.g., by heating or using denaturing agents).

    • Reduce the disulfide bonds (e.g., with DTT) and alkylate the cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the relative peak intensities of the light and heavy peptide pairs.[9]

    • The ratio of the heavy to light peptide intensities reflects the relative abundance of the corresponding protein in the disease model versus the control cells.

    • Proteins with significantly altered ratios are considered potential biomarker candidates for the disease model.

Application 2: Quantitative Metabolomics for Biomarker Discovery

In metabolomics, deuterated compounds are primarily used as internal standards for the accurate quantification of endogenous metabolites.[3][10] A known amount of the deuterated standard is spiked into the biological sample at an early stage of sample preparation.

Quantitative Metabolomics Workflow

The following diagram outlines the workflow for targeted metabolomics using deuterated internal standards.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample_collection Biological Sample Collection (e.g., Plasma, Urine, Tissue) add_is Spike with Deuterated Internal Standards sample_collection->add_is extraction Metabolite Extraction add_is->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation Chromatographic Separation derivatization->lc_separation ms_detection MS Detection (Analyte and Internal Standard) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation (Analyte/Internal Standard) ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification biomarker_identification Identification of Dysregulated Metabolites (Biomarker Candidates) quantification->biomarker_identification

Caption: Workflow for targeted metabolomics using deuterated standards.

Experimental Protocol: Targeted Metabolomics
  • Sample Collection and Preparation:

    • Collect biological samples (e.g., plasma, urine, tissue homogenates) from control and disease model subjects.

    • Immediately after collection, add a precise amount of a mixture of deuterated internal standards corresponding to the target metabolites.[11]

    • Perform metabolite extraction using an appropriate solvent system (e.g., methanol, acetonitrile).

    • If necessary for the analytical method (e.g., GC-MS), perform derivatization to improve the volatility and chromatographic properties of the metabolites.

  • LC-MS Analysis:

    • Inject the extracted sample into an LC-MS system.

    • Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).

    • Detect the target metabolites and their corresponding deuterated internal standards using the mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Data Analysis and Quantification:

    • Integrate the chromatographic peak areas for each endogenous metabolite and its corresponding deuterated internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the deuterated internal standard.

    • Determine the concentration of the metabolite in the biological sample by interpolating the peak area ratio onto the calibration curve.

    • Compare the metabolite concentrations between the control and disease model groups to identify potential biomarkers.

Data Presentation

All quantitative data from proteomics and metabolomics experiments should be summarized in clearly structured tables to facilitate comparison between experimental groups.

Table Example: Proteomics Data

Protein IDGene NameFold Change (Disease/Control)p-valuePotential Biomarker
P02768ALB0.520.001Yes
P01876IGHA12.89<0.0001Yes
...............

Table Example: Metabolomics Data

MetaboliteConcentration in Control (µM) ± SDConcentration in Disease (µM) ± SDFold Changep-valuePotential Biomarker
Lactic Acid150.3 ± 25.1325.8 ± 45.62.17<0.001Yes
Tryptophan85.2 ± 12.742.1 ± 9.80.49<0.001Yes
..................

Conclusion

The use of deuterated standards is a cornerstone of modern quantitative proteomics and metabolomics for biomarker discovery. By providing a reliable means of internal standardization, these reagents significantly enhance the accuracy, precision, and reproducibility of LC-MS-based analyses.[3] The protocols outlined in these application notes provide a framework for researchers to implement these powerful techniques in their own studies of disease models, ultimately accelerating the discovery and validation of novel biomarkers for improved diagnostics and therapeutics.

References

Application Notes & Protocols: Analysis of Phenylalanine Metabolism in Phenylketonuria (PKU) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Central Role of Phenylalanine Metabolism in PKU

Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This deficiency impairs the conversion of the essential amino acid L-phenylalanine (Phe) to L-tyrosine (Tyr), leading to an accumulation of Phe in the blood and brain.[2][3] If left untreated, the resulting hyperphenylalaninemia (HPA) can cause severe intellectual disability, seizures, and other neurological and behavioral problems.[1][4] Therefore, the precise analysis of phenylalanine metabolism is the cornerstone of PKU research, diagnosis, and therapeutic management.

The primary applications for analyzing phenylalanine metabolism in this field include:

  • Newborn Screening and Diagnosis: Quantitative analysis of Phe levels in dried blood spots (DBS) is a standard, worldwide practice for newborn screening, enabling early diagnosis and intervention.[5][6][7]

  • Therapeutic Monitoring: Lifelong monitoring of blood Phe levels is crucial for managing dietary therapy, the mainstay of PKU treatment, and for assessing the efficacy of pharmacological interventions.[4][8][9]

  • Drug Development and Clinical Trials: The development of novel therapies, such as pharmacological chaperones (e.g., sapropterin dihydrochloride/BH4), enzyme substitution therapies, and gene therapies, relies on accurate measurement of Phe levels as a primary biomarker of efficacy.[3][10][11][12]

  • Pathophysiological Research: Investigating the metabolic consequences of HPA in cellular and animal models helps elucidate the mechanisms of neurotoxicity and identify new therapeutic targets.[1][13][14]

  • Genotype-Phenotype Correlation: Correlating specific PAH gene mutations with metabolic phenotypes (i.e., blood Phe levels and dietary tolerance) aids in predicting disease severity and potential response to treatments like BH4.[15][16][17][18]

These application notes and protocols provide a framework for the quantitative analysis and interpretation of phenylalanine metabolism, essential for advancing research and therapeutic strategies for PKU.

Phenylalanine Metabolic Pathway in Health and PKU

In healthy individuals, the enzyme Phenylalanine Hydroxylase (PAH), primarily in the liver, converts phenylalanine to tyrosine. This reaction requires tetrahydrobiopterin (BH4) as a crucial cofactor.[2][19] In Phenylketonuria, mutations in the PAH gene lead to a non-functional or poorly functional PAH enzyme.[1][3] This blockage causes phenylalanine to accumulate and be shunted into an alternative pathway, forming neurotoxic metabolites like phenylpyruvate.[19]

Phenylalanine_Metabolism cluster_0 Normal Metabolism cluster_1 PKU Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Normal Pathway PAH Phenylalanine Hydroxylase (PAH) PAH->Tyr BH4 BH4 (Cofactor) BH4->PAH required by Phe_PKU High Phenylalanine Block Phe_PKU->Block Pathway Blocked PAH_mut Deficient PAH PAH_mut->Block Phenylpyruvate Phenylpyruvate & Other Metabolites (Neurotoxic) Block->Phenylpyruvate Alternative Pathway

Caption: Phenylalanine metabolism in health versus Phenylketonuria (PKU).

Quantitative Data Summary

The following tables summarize key quantitative data from PKU research, providing reference values for phenylalanine levels, treatment responses, and monitoring targets.

Table 1: Phenylalanine Levels by PKU Phenotype and in Response to Treatment.

Condition/Treatment Group Sample Type Phenylalanine Concentration (µmol/L) Reference
Human Studies
Untreated Classic PKU (Newborn) Plasma ~2296 - 2472 [15]
Untreated Mild PKU (Newborn) Plasma ~981 [15]
Treated PKU Patients (Baseline) Plasma ~1000 [20][21]
Treated PKU Patients (Baseline) Brain ~250 [20][21]
PKU Patients + Oral Phe Load Brain ~400 [20][21]
PKU Patients + Phe Load + LNAA Brain ~250 (Influx Blocked) [20][21]
Animal (Mouse) Studies
PKU Mice + LNAA (0.5 g/kg) Blood 15% reduction in 48h [22][23]
PKU Mice + LNAA (1.0 g/kg) Blood 50% reduction in 48h [22][23]

| PKU Mice + LNAA (dosage not specified) | Brain | 46% reduction |[22][23] |

Table 2: Target Blood Phenylalanine Levels for Lifelong Treatment.

Age Group Target Blood Phe (µmol/L) Target Blood Phe (mg/dL) Reference
Up to 12 years 120 - 360 2 - 6 [8][9]
Over 12 years 120 - 910 2 - 15 [8]

| Women (Pre-conception & Pregnancy) | 120 - 360 | 2 - 6 |[8][9] |

Table 3: Genotype-Phenotype Correlation in PKU.

Predicted Residual Activity (PRA) Phenotype Group Mean Newborn Plasma Phe (µmol/L) Mean IQ at 9 years (Treated) Reference
0% Severe PKU 2296 ± 394 92.7 ± 12.8 [15]
5-15% Moderate PKU 2472 ± 963 85.0 ± 14.4 [15]

| ≥ 25% | Mild PKU | 981 ± 254 | 97.4 ± 5.4 |[15] |

Experimental Protocols

Protocol: Quantification of Phenylalanine in Dried Blood Spots (DBS) by LC-MS/MS

This protocol describes a widely used method for the accurate quantification of phenylalanine and tyrosine for newborn screening and patient monitoring, adapted from established methodologies.[5][7][24]

Objective: To extract and quantify phenylalanine from dried blood spot samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • DBS filter cards (e.g., Whatman 903) with patient samples

  • Methanol (HPLC grade) containing internal standards (e.g., Phenylalanine-d5, Tyrosine-d4)

  • 96-well microtiter plates

  • DBS puncher (e.g., 3 mm)

  • Plate shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. From a DBS card, punch a 3 mm disc into a designated well of a 96-well plate. b. To each well containing a DBS disc, add 100-150 µL of the methanol solution containing the internal standards. c. Seal the plate and place it on a plate shaker. Elute the amino acids by agitating at room temperature for 30-45 minutes. d. Centrifuge the plate to pellet the filter paper debris. e. Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: a. Chromatography: Inject 5-10 µL of the extracted sample onto an appropriate LC column (e.g., C18). Use a gradient elution with mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate phenylalanine from other compounds. b. Mass Spectrometry: Analyze the eluent using an MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for phenylalanine, tyrosine, and their respective deuterated internal standards. c. Calibration: Prepare a calibration curve using blood free of phenylalanine and tyrosine, spiked with known concentrations of the analytes.[24] A 6-point calibration is often sufficient for reliable quantification.[24]

  • Data Analysis: a. Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and controls. b. Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. c. Determine the phenylalanine concentration in the patient samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow start Start: DBS Sample punch 1. Punch 3mm Disc into 96-well Plate start->punch extract 2. Add Methanol with Internal Standards punch->extract agitate 3. Agitate to Extract Amino Acids extract->agitate transfer 4. Transfer Supernatant to New Plate agitate->transfer inject 5. Inject into LC-MS/MS System transfer->inject separate 6. LC Separation inject->separate detect 7. MS/MS Detection (MRM Mode) separate->detect analyze 8. Quantify Phe Level via Calibration Curve detect->analyze end End: Phenylalanine Concentration analyze->end

Caption: Workflow for Phenylalanine analysis in Dried Blood Spots (DBS) via LC-MS/MS.
Protocol: In Vitro Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay

This protocol outlines a continuous, fluorescence-based assay to measure the kinetic properties of wild-type or mutant PAH enzymes.[25][26]

Objective: To determine the catalytic activity and kinetic parameters (e.g., S0.5, Hill coefficient) of the PAH enzyme.

Materials:

  • Recombinant human PAH enzyme (wild-type or variant)

  • Reaction Buffer (e.g., 20 mM Na-HEPES, 200 mM NaCl, pH 7.0)

  • L-Phenylalanine (substrate) stock solution

  • Tetrahydrobiopterin (BH4) (cofactor) stock solution

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • Coupled enzyme system for detection (e.g., Dihydropteridine Reductase and NADH)

  • Fluorometer or plate reader capable of measuring NADH fluorescence (Ex: 340 nm, Em: 450 nm)

Procedure:

  • Enzyme Preparation: a. Pre-activate the PAH enzyme by incubating it with a specific concentration of L-Phenylalanine (e.g., 1 mM) for 5-10 minutes at 25°C immediately before the assay. This step is crucial as substrate binding activates the enzyme.[25][27]

  • Reaction Mixture Preparation: a. In a quartz cuvette or 96-well plate, prepare a reaction mixture containing:

    • Reaction Buffer
    • Catalase
    • Dihydropteridine Reductase
    • NADH
    • Varying concentrations of the substrate (L-Phe) or cofactor (BH4) to determine kinetics.

  • Initiating the Reaction: a. Add the pre-activated PAH enzyme to the reaction mixture to start the reaction. b. Immediately place the sample in the fluorometer.

  • Data Acquisition: a. Monitor the decrease in NADH fluorescence in real-time. The rate of NADH oxidation is directly proportional to the rate of the PAH-catalyzed reaction (as BH4 is recycled by the coupled enzyme system). b. Record the initial velocity (rate of fluorescence change) for each substrate/cofactor concentration.

  • Data Analysis: a. Plot the initial reaction velocities against the L-Phenylalanine concentration. b. Fit the data to the Hill equation or Michaelis-Menten equation to determine kinetic parameters such as S0.5 (substrate concentration at half-maximal activity), Vmax, and the Hill coefficient (h), which indicates cooperativity.[26]

Research and Drug Development Workflow

The development of therapies for PKU follows a logical progression from fundamental understanding to clinical application. This involves identifying patient populations through screening, characterizing their genetic and metabolic profiles, and testing interventions in preclinical and clinical settings.

DrugDev_Workflow cluster_0 Patient Characterization cluster_1 Preclinical Research cluster_2 Therapeutic Intervention & Development nbs Newborn Screening (DBS Phe Analysis) diag PKU Diagnosis nbs->diag geno Genotyping (PAH Gene) diag->geno pheno Metabolic Phenotyping (Phe Levels, BH4 Response) diag->pheno invitro In Vitro Studies (PAH Enzyme Assays) geno->invitro informs diet Dietary Management pheno->diet informs trials Clinical Trials (Phase 1-3) pheno->trials stratifies animal In Vivo Animal Models (e.g., PKU Mice) invitro->animal drug Drug Development (BH4, LNAA, Enzyme Tx, Gene Tx) animal->drug tests outcome Improved Patient Outcomes (Lower Phe, Better Neurocognition) diet->outcome drug->trials trials->outcome

Caption: Logical workflow for PKU research and therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Deuterium Isotope Effects in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing deuterium isotope effects on HPLC retention time. This resource is designed for researchers, scientists, and drug development professionals who use isotopically labeled compounds, particularly as internal standards in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different time than my non-deuterated analyte in reversed-phase HPLC?

This is a well-documented phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE). In most reversed-phase liquid chromatography (RPLC) applications, the deuterated compound (your internal standard) will elute slightly earlier than its non-deuterated (protiated) counterpart.[1][2][3]

The primary cause is the difference in the physicochemical properties between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy and a smaller vibrational amplitude.[4] This makes the C-D bond slightly shorter, stronger, and less polarizable than a C-H bond.[4] In the context of RPLC, this reduced polarizability leads to weaker van der Waals interactions with the nonpolar stationary phase, resulting in less retention and an earlier elution time.[3][4]

Q2: What factors influence the magnitude of the retention time shift?

Several factors can influence the size of the deuterium isotope effect:

  • Number of Deuterium Atoms: The retention time shift generally increases with the number of deuterium atoms substituted in the molecule.[1][5] More C-D bonds lead to a more significant cumulative effect on the molecule's interaction with the stationary phase.

  • Position of Deuteration: Substitution on an aromatic ring tends to produce a more pronounced isotope effect than substitution on an aliphatic chain.[4][5] Deuteration in a more polar region of the molecule may have a smaller effect.[4]

  • Chromatographic Conditions:

    • Mobile Phase Composition: Decreasing the amount of organic modifier (like acetonitrile or methanol) in the mobile phase can increase the separation factor between isotopologues.[1]

    • Stationary Phase: While the effect is observed across various stationary phases (including C18, C8, and polymeric phases), the specific chemistry can influence the interaction.[1][5] A recent study found that pentafluorophenyl (PFP) columns can reduce the deuterium effect compared to standard C18 columns, suggesting electronic interactions play a role.[6]

    • Temperature: Temperature can also modulate the interactions and thus the separation.[7]

Q3: Can the deuterated compound ever elute later than the non-deuterated one?

While less common in RPLC, it is possible. This is known as a "normal" isotope effect, whereas the more typical earlier elution is an "inverse" isotope effect.[3] In normal-phase chromatography, where the stationary phase is polar, deuterated compounds have been observed to have longer retention times.[8] This is because the interactions are governed by different principles (e.g., hydrogen bonding) where the subtle electronic differences of the C-D bond can lead to stronger binding with the polar stationary phase.

Troubleshooting Guide

Issue: An unexpected retention time shift is observed between my analyte and its deuterated internal standard.

Use the following workflow to diagnose the issue.

G A Unexpected Peak Shift Observed B Is the Internal Standard Deuterated? A->B C Yes B->C   D No B->D   E You are likely observing the Chromatographic Deuterium Isotope Effect (CDE). C->E F Issue is not due to isotope effect. Troubleshoot other HPLC variables: - Mobile phase prep - Column integrity - Temperature fluctuation - System pressure D->F G Is the shift causing quantification issues (e.g., due to matrix effects)? E->G H Yes G->H   I No G->I   K Optimize method to co-elute peaks H->K J Accept the separation. Ensure peak integration is consistent. I->J L Method Optimization Options: - Increase organic content - Change organic modifier (e.g., MeOH to ACN) - Increase column temperature - Test a PFP or biphenyl column K->L G cluster_0 HPLC System cluster_1 MS/MS System SolventA Mobile Phase A (20mM NH4OAc) Pump Gradient Pump SolventA->Pump SolventB Mobile Phase B (75:25 ACN:MeOH) SolventB->Pump Injector Autosampler Pump->Injector Column Silica Column (2x50 mm, 5µm) Injector->Column Source Turbo Ion Spray Source Column->Source Detector API 3000 MS Source->Detector

References

How to minimize H/D exchange for deuterated standards in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing hydrogen/deuterium (H/D) exchange for deuterated standards in solution. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the isotopic integrity of your standards throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for my deuterated standards?

A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding solvent, or vice versa.[1] This is particularly problematic for deuterium labels on heteroatoms (e.g., -OD, -ND, -SD), as these are "labile" and can exchange rapidly with protons from aqueous or protic solvents.[2] This exchange can compromise the isotopic purity of your standard, leading to inaccurate quantification in sensitive techniques like LC-MS.[3]

Q2: Which factors have the most significant impact on the rate of H/D exchange?

A2: The rate of H/D exchange is primarily influenced by three main factors: pH, temperature, and solvent composition. Both acid and base conditions can catalyze the exchange reaction.[2] Higher temperatures increase the reaction rate according to the Arrhenius equation.[4] The presence of protic solvents (like water or methanol) provides a source of hydrogen atoms for the exchange.

Q3: What is the optimal pH for storing and handling my deuterated standards to minimize exchange?

A3: The rate of H/D exchange for labile protons is at its minimum at a pH of approximately 2.5.[1][4][5] Therefore, to "quench" or slow down the exchange process, it is recommended to handle and analyze your samples in acidic conditions around this pH.[6][7] Storing standards in strongly acidic or basic solutions should generally be avoided.[8]

Q4: How does temperature affect the stability of my deuterated standards?

A4: Lowering the temperature is a highly effective method to decrease the rate of H/D exchange.[4] For instance, reducing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[4] For long-term storage and during analytical runs (e.g., using a chilled autosampler), maintaining a low temperature is critical.[1][9]

Q5: What are the best solvents for reconstituting and storing deuterated standards?

A5: The choice of solvent is critical. For long-term storage, aprotic solvents (solvents that do not readily donate protons) are ideal. However, for many biological applications, aqueous solutions are necessary. If you must use a protic solvent, it is best to use a deuterated solvent (e.g., D₂O, methanol-d₄) to maintain the isotopic enrichment.[10] When preparing samples for LC-MS analysis in non-deuterated mobile phases, the time the standard spends in the protic solvent should be minimized.

Q6: My deuterated standard has the label on a carbon atom. Do I still need to be concerned about H/D exchange?

A6: Generally, deuterium atoms bonded to carbon are much more stable and less prone to exchange than those bonded to heteroatoms.[2] However, exchange at carbon centers can still occur under specific conditions, such as the presence of acid, base, or metal catalysts.[2] It is crucial to select standards where the deuterium label is in a chemically stable position.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Isotopic Purity Over Time in Storage 1. Inappropriate Solvent: The standard is stored in a protic, non-deuterated solvent (e.g., H₂O, Methanol).2. Incorrect pH: The storage solution is too acidic or basic.3. High Storage Temperature: The standard is stored at room temperature or 4°C, where exchange can still occur.1. Re-dissolve the standard in a deuterated or a suitable aprotic solvent. For long-term storage, consider lyophilizing the standard if it is stable in that form.2. Adjust the pH of the storage solution to be near the minimum exchange rate (approx. pH 2.5), if compatible with the compound's stability.3. Store the standard solution at -20°C or -80°C to significantly slow down the exchange rate.[6]
Inconsistent Quantification in LC-MS Analysis 1. Back-Exchange During Analysis: Deuterium is exchanging with hydrogen from the aqueous mobile phase.2. Elevated Column/Autosampler Temperature: The analytical system is not cooled, accelerating on-the-fly exchange.3. Long Analysis Time: The deuterated standard is exposed to the mobile phase for an extended period.1. Minimize the time the sample is in the aqueous mobile phase. Use rapid LC gradients.[6]2. Use a cooled autosampler and column compartment, ideally at or below 4°C.[4]3. Optimize your chromatography to have the shortest possible run time that still provides adequate separation.[13]
Retention Time Shift Between Deuterated and Non-Deuterated Standard Isotope Effect: The presence of deuterium, a heavier isotope, can sometimes cause the deuterated standard to elute slightly earlier than its non-deuterated counterpart in reverse-phase chromatography.This is a known chromatographic phenomenon.[14] Ensure your peak integration windows are set appropriately to capture both the analyte and the internal standard peaks accurately. This is not an indication of H/D exchange.

Quantitative Data Summary

The following tables summarize key quantitative data related to minimizing H/D exchange.

Table 1: Effect of pH on H/D Exchange Rate

pH Condition Relative Exchange Rate Notes
< 2.5Increases (Acid-catalyzed)The exchange rate increases as the solution becomes more acidic.[2]
~ 2.5 Minimum This is the optimal pH to "quench" or minimize the H/D exchange reaction.[4][5]
> 2.5Increases (Base-catalyzed)The exchange rate increases significantly as the solution becomes more basic.[2]

Table 2: Effect of Temperature on H/D Exchange Rate

Temperature Change Approximate Change in Exchange Rate Reference
Decrease from 25°C to 0°C14-fold decrease[4]
GeneralFollows the Arrhenius equation (rate increases with temperature)[4]

Experimental Protocols

Protocol 1: Recommended Storage of Deuterated Standards

  • Solvent Selection: If possible, dissolve the deuterated standard in a high-purity aprotic solvent (e.g., acetonitrile, DMSO) or a corresponding deuterated solvent (e.g., Methanol-d₄). Avoid aqueous buffers for long-term storage.

  • Container Preparation: Use amber glass vials with PTFE-lined caps to prevent light degradation and leaching. Ensure vials are thoroughly dry before use.[15]

  • Inert Atmosphere: For highly sensitive compounds, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace moisture and oxygen.[16]

  • Storage Temperature: Store stock solutions at -20°C or, for maximum stability, at -80°C.

  • Working Solutions: Prepare fresh working solutions as needed. If aqueous buffers are required, prepare them in D₂O and adjust the pD to the desired value (note: pD ≈ pH reading + 0.4).[16][17]

Protocol 2: Minimizing H/D Exchange During Sample Preparation and LC-MS Analysis

  • Preparation Environment: Perform all sample dilutions and transfers in a controlled, low-humidity environment if possible. Keep vials capped whenever not in use.

  • Quenching Strategy: If your sample is in a buffer that promotes exchange (e.g., physiological pH), "quench" the exchange immediately before analysis by adding an acid (e.g., formic acid) to lower the pH to ~2.5.[5]

  • Temperature Control: Place the prepared samples in a cooled autosampler set to 0-4°C while waiting for injection.[4]

  • LC System Configuration: Use an LC system with a cooled column compartment, maintaining the same low temperature as the autosampler.

  • Chromatography Method:

    • Use mobile phases that are compatible with the low pH quenching condition (e.g., water with 0.1% formic acid).

    • Develop a rapid LC gradient to minimize the total run time and thus the exposure of the deuterated standard to the H₂O-containing mobile phase.[13]

  • Data Analysis: Account for any potential retention time shifts between the deuterated and non-deuterated compounds due to the deuterium isotope effect.[14]

Visualizations

Below are diagrams illustrating key concepts for minimizing H/D exchange.

H_D_Exchange_Factors cluster_factors Factors Influencing H/D Exchange Rate cluster_mitigation Mitigation Strategies pH pH Optimal_pH Adjust to pH ~2.5 pH->Optimal_pH Temperature Temperature Low_Temp Lower Temperature (e.g., 0°C) Temperature->Low_Temp Solvent Solvent Aprotic_Solvent Use Aprotic or Deuterated Solvents Solvent->Aprotic_Solvent

Caption: Key factors affecting H/D exchange and corresponding mitigation strategies.

Experimental_Workflow cluster_prep Sample Preparation cluster_quench Quench Exchange cluster_analysis LC-MS Analysis Reconstitution Reconstitute in Aprotic/Deuterated Solvent Dilution Dilute Sample Reconstitution->Dilution Quench Acidify to pH ~2.5 Cool to 0°C Dilution->Quench LC_Separation Rapid Separation at Low Temperature Quench->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection

Caption: Workflow to minimize H/D exchange during sample prep and analysis.

References

Optimizing mass spectrometry parameters for DL-3-phenyllactic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of DL-3-Phenyllactic Acid-d3. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Question: Why am I observing a poor signal or no signal for this compound?

Answer:

Several factors can contribute to a poor or absent signal. Consider the following troubleshooting steps:

  • Instrument Parameters: Ensure that the mass spectrometer is operating in negative ion mode. DL-3-Phenyllactic Acid contains a carboxylic acid group that readily deprotonates to form a [M-H]⁻ ion.

  • Ion Source Settings: Optimize the electrospray ionization (ESI) source parameters. Inappropriate voltages or temperatures can lead to inefficient ionization. A good starting point for cone voltage for organic acids is typically in the lower range, around 5-20V.

  • Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization efficiency of acidic compounds. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used for reversed-phase chromatography of organic acids to ensure they are in their neutral form for retention on a C18 column. However, for ESI in negative mode, a mobile phase with a slightly higher pH (closer to the pKa of the carboxylic acid) or the use of a post-column additive might enhance deprotonation.

  • Sample Preparation: Ensure that the sample is properly dissolved and that the concentration is within the detection limits of the instrument.

Question: I am seeing a peak at m/z 165 for my this compound standard. What could be the cause?

Answer:

The peak at m/z 165 corresponds to the deprotonated molecule of the unlabeled DL-3-Phenyllactic Acid. The expected deprotonated molecule [M-H]⁻ for this compound is m/z 168. The presence of a significant peak at m/z 165 could indicate:

  • Isotopic Purity: The this compound standard may contain a significant amount of the unlabeled compound. Check the certificate of analysis for the isotopic purity of the standard.

  • In-source Fragmentation or Back-Exchange: While less likely for the entire molecule, some in-source phenomena could potentially lead to the loss of all three deuterium atoms. A more probable cause is deuterium-hydrogen back-exchange.

Question: My retention time for this compound is shifting between injections. What should I do?

Answer:

Retention time instability can be caused by several factors:

  • Column Equilibration: Ensure the liquid chromatography (LC) column is properly equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is well-mixed. Changes in mobile phase composition can lead to retention time shifts.

  • Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention.

  • Column Contamination: If the column has been used for many injections, it may be contaminated. Follow the manufacturer's instructions for column washing.

Question: I am concerned about the stability of the deuterium labels on this compound. Can they exchange with hydrogen from the mobile phase?

Answer:

Yes, this is a valid concern. The deuterium atoms on the hydroxyl and carboxylic acid groups of this compound are labile and can undergo hydrogen-deuterium exchange with protic solvents in the mobile phase, such as water or methanol.[1][2] This is especially true under acidic or basic conditions. The three deuterium atoms in this compound are on the aliphatic chain, which are generally more stable than those on heteroatoms. However, the potential for back-exchange should always be considered.

To minimize this:

  • Mobile Phase pH: A mobile phase with a neutral pH is generally preferred to minimize both acid- and base-catalyzed exchange.

  • Temperature: Keep the temperature of the autosampler and column as low as reasonably possible to slow down the exchange kinetics.

  • Analysis Time: Minimize the time the sample spends in the LC system before analysis.

Frequently Asked Questions (FAQs)

What are the expected precursor ions for DL-3-Phenyllactic Acid and its d3-labeled internal standard in negative ion mode?

  • DL-3-Phenyllactic Acid: The monoisotopic mass is approximately 166.06 g/mol . In negative ion mode, the expected precursor ion is the deprotonated molecule [M-H]⁻ at m/z 165.05 .

  • This compound: The monoisotopic mass is approximately 169.08 g/mol . The expected precursor ion is the deprotonated molecule [M-H]⁻ at m/z 168.07 .

What are the recommended MRM transitions for quantifying DL-3-Phenyllactic Acid and this compound?

Based on the structure of phenyllactic acid, the most likely fragmentation pathway in negative ion mode involves the loss of the carboxyl group (CO2, 44 Da) or a neutral loss of water and carbon monoxide (H2O + CO, 46 Da). Therefore, the following MRM transitions are recommended as a starting point for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone/Declustering Potential (V)
DL-3-Phenyllactic Acid165.1119.1 (Loss of H2O + CO)10 - 205 - 20
DL-3-Phenyllactic Acid165.1121.1 (Loss of CO2)10 - 205 - 20
This compound168.1122.1 (Loss of H2O + CO)10 - 205 - 20
This compound168.1124.1 (Loss of CO2)10 - 205 - 20

Note: These are suggested starting parameters and should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

1. Sample Preparation

A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile. Working solutions are then prepared by diluting the stock solution with the initial mobile phase. For analysis of biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

2. LC-MS/MS Method

The following is a general LC-MS/MS method that can be used as a starting point for the analysis of this compound.

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 10 µL
MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage2.5 - 3.5 kV
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 150 L/hr

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Stock Stock Solution (this compound in Methanol) Working Working Standard (Dilution in Mobile Phase) Stock->Working Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation / LLE Sample->Extraction Final_Sample Final Sample for Injection Extraction->Final_Sample LC Liquid Chromatography (C18 Reversed-Phase) Final_Sample->LC MS Mass Spectrometry (Negative ESI, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification (Peak Area Ratio) Data->Quant Report Reporting Quant->Report

Caption: A general experimental workflow for the quantitative analysis of this compound.

Troubleshooting_Logic Start Poor or No Signal Check_Ion_Mode Is MS in Negative Ion Mode? Start->Check_Ion_Mode Optimize_Source Optimize Ion Source Parameters Check_Ion_Mode->Optimize_Source Yes Resolution Problem Resolved Check_Ion_Mode->Resolution No, switch to Negative Check_Mobile_Phase Check Mobile Phase pH and Composition Optimize_Source->Check_Mobile_Phase Check_Sample_Prep Verify Sample Concentration and Integrity Check_Mobile_Phase->Check_Sample_Prep Check_Sample_Prep->Resolution

References

Technical Support Center: Ion Suppression in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in complex biological matrices during LC-MS analysis.

Troubleshooting Guides

Issue: Poor sensitivity, accuracy, or reproducibility in my quantitative LC-MS analysis.

This is a common symptom of ion suppression, where components in the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3]

Initial Troubleshooting Steps:

  • Confirm Ion Suppression: The first step is to determine if ion suppression is indeed the cause of your analytical issues. The post-column infusion technique is a definitive way to identify the regions in your chromatogram where ion suppression occurs.[2][4][5]

  • Evaluate Sample Preparation: The complexity of the biological matrix is a primary cause of ion suppression.[1][6] Re-evaluate your sample preparation method. Less selective techniques like protein precipitation (PPT) may not adequately remove interfering matrix components, particularly phospholipids.[7][8][9]

  • Review Chromatography: Co-elution of matrix components with your analyte of interest is a direct cause of ion suppression.[1][2] Optimizing your chromatographic method to separate the analyte from these interfering compounds is a crucial step.[1][7]

Workflow for Investigating and Mitigating Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Poor Sensitivity, Accuracy, or Reproducibility Confirm_IS Confirm Ion Suppression (e.g., Post-Column Infusion) Problem->Confirm_IS Use_IS Implement Internal Standard (SIL-IS) Problem->Use_IS Cal_Strategy Employ Advanced Calibration (Matrix-Matched, Standard Addition) Problem->Cal_Strategy Evaluate_SP Evaluate Sample Preparation Confirm_IS->Evaluate_SP Review_Chromo Review Chromatography Confirm_IS->Review_Chromo Optimize_SP Optimize Sample Preparation (SPE, LLE) Evaluate_SP->Optimize_SP Optimize_Chromo Optimize Chromatography (Gradient, Column) Review_Chromo->Optimize_Chromo Validate Method Validation Optimize_SP->Validate Optimize_Chromo->Validate Use_IS->Validate Cal_Strategy->Validate

Caption: A workflow for identifying, investigating, and resolving ion suppression issues.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][3] This competition for ionization leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4]

Q2: What are the common causes of ion suppression in biological matrices?

A2: Common causes include endogenous components like salts, proteins, lipids (especially phospholipids), and metabolites.[1][10] Exogenous compounds such as drugs, their metabolites, and even contaminants from collection tubes or solvents can also contribute.[2] These substances can interfere with the formation of gas-phase ions in the MS source.[10]

Q3: How can I detect ion suppression?

A3: A widely used method is the post-column infusion experiment .[4][5] In this technique, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column. When a blank matrix sample is injected, any dips in the constant analyte signal indicate the retention times at which matrix components are eluting and causing suppression.[2][4] Another approach is to compare the analyte's response in a neat solution versus a post-extraction spiked matrix sample. A significantly lower response in the matrix indicates suppression.[7][11]

Q4: What is the best sample preparation technique to reduce ion suppression?

A4: There is no single "best" technique, as the optimal choice depends on the analyte and the matrix. However, more rigorous methods are generally more effective at removing interfering components.[9]

  • Solid-Phase Extraction (SPE) is often very effective as it can selectively isolate the analyte while removing a significant portion of the matrix.[1][2]

  • Liquid-Liquid Extraction (LLE) is another effective technique for cleaning up samples.[1][2]

  • Protein Precipitation (PPT) is a simpler but less selective method that primarily removes proteins. It may leave other matrix components, like phospholipids, which are major contributors to ion suppression.[2][7][8]

Q5: Can I just dilute my sample to reduce ion suppression?

A5: Diluting the sample can reduce the concentration of interfering matrix components and thus lessen ion suppression.[2] However, this also dilutes the analyte, which may not be feasible for trace-level analysis where sensitivity is critical.[2][7]

Q6: How do internal standards help with ion suppression?

A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and QCs at a constant concentration. The IS experiences similar ion suppression as the analyte. By using the ratio of the analyte response to the IS response for quantification, variability due to ion suppression can be compensated for.[1]

Q7: What is a stable isotope-labeled internal standard (SIL-IS) and why is it preferred?

A7: A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] SIL-IS are considered the "gold standard" for quantitative LC-MS because they have nearly identical chemical and physical properties to the analyte.[7][12] This means they co-elute perfectly and experience the exact same degree of ion suppression, leading to the most accurate correction.[7][13]

Q8: What are matrix-matched calibration standards?

A8: Matrix-matched calibration standards are prepared by spiking known concentrations of the analyte into a blank matrix that is identical to the study samples.[1][2] This approach helps to compensate for ion suppression because the standards and the samples are affected by the matrix in the same way.[1] A prerequisite for this method is the availability of an analyte-free matrix.[2]

Quantitative Data Summary

The effectiveness of different sample preparation techniques in minimizing ion suppression can be compared. While specific percentages can vary greatly depending on the analyte and matrix, the general trend in recovery and reduction of matrix effects is summarized below.

Sample Preparation TechniqueAnalyte RecoveryRemoval of Matrix ComponentsPotential for Ion Suppression
Protein Precipitation (PPT) Often < 60% due to analyte entrapmentPrimarily removes proteins; phospholipids and other small molecules remain.High
Liquid-Liquid Extraction (LLE) Variable, depends on solvent and pH optimizationGood removal of polar and non-polar interferences.Moderate
Solid-Phase Extraction (SPE) Generally high and reproducibleHighly effective and selective removal of interferences.Low
HybridSPE-Precipitation HighSpecifically targets and removes phospholipids in addition to proteins.Very Low

Data compiled from qualitative statements and general knowledge in the provided search results.[7][8][9]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Mapping

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Analyte standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank biological matrix extract (prepared using your standard protocol)

  • Mobile phase

Methodology:

  • Set up the LC system with the analytical column and mobile phase used for your assay.

  • Connect the outlet of the analytical column to a tee-union.

  • Connect a syringe pump to the second port of the tee-union. Infuse the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Connect the third port of the tee-union to the MS ion source.

  • Begin data acquisition on the mass spectrometer, monitoring the MRM transition for your analyte. You should observe a stable, elevated baseline signal.

  • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.

  • Monitor the baseline for any deviations. A drop in the signal indicates a region of ion suppression. An increase indicates ion enhancement.

  • This "suppression map" shows the retention times to avoid for your analyte's elution.

Diagram of Post-Column Infusion Setup

PostColumnInfusion LC LC System Column Analytical Column LC->Column Tee Tee Column->Tee SyringePump Syringe Pump (Analyte Infusion) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for post-column infusion to detect ion suppression.

Protocol 2: Evaluating Matrix Effect Using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression for a specific analyte in a given matrix.

Methodology:

  • Prepare Sample Set A: Spike the analyte of interest at a known concentration into a neat (pure) solvent that is compatible with your mobile phase.

  • Prepare Sample Set B: Extract a blank biological matrix sample using your established protocol. After the final extraction step, spike the resulting extract with the analyte at the same concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) using the following formula:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Logical Diagram for Matrix Effect Calculation

MatrixEffectCalc cluster_setA Set A: Analyte in Neat Solution cluster_setB Set B: Analyte in Matrix Extract cluster_calc Calculation Spike_A Spike Analyte in Neat Solvent Analyze_A Analyze by LC-MS Spike_A->Analyze_A Area_A Peak Area A Analyze_A->Area_A Calc ME (%) = (Area B / Area A) * 100 Area_A->Calc Extract_B Extract Blank Matrix Spike_B Spike Analyte in Matrix Extract Extract_B->Spike_B Analyze_B Analyze by LC-MS Spike_B->Analyze_B Area_B Peak Area B Analyze_B->Area_B Area_B->Calc

Caption: Workflow for quantifying the matrix effect using the post-extraction spike method.

References

Purity assessment and quality control of DL-3-phenyllactic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of DL-3-phenyllactic Acid-d3.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: The expected purity for this compound is typically greater than 95%, with many suppliers providing lots with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3][4]

Q2: How should this compound be stored to ensure its stability?

A2: To maintain its integrity and stability, this compound should be stored at -20°C.[1][4][5] Isotope-labelled compounds are often assigned a default re-test date of 5 years, which can be extended based on stability data.[2] For aqueous solutions, it is recommended to not store them for more than one day.[4] Stock solutions in organic solvents like DMSO and dimethylformamide should be stored at -80°C for up to two years or -20°C for up to one year.[5]

Q3: What analytical methods are used to confirm the identity and purity of this compound?

A3: The identity and purity of this compound are typically verified using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC.[2] A Certificate of Analysis (CoA) accompanying the product will provide lot-specific data from these analyses.[2]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[4] The solubility in these solvents is approximately 3 mg/mL and 12 mg/mL, respectively.[4] For aqueous solutions, it has limited solubility in buffers like PBS (pH 7.2) at approximately 0.2 mg/mL.[4]

Purity and Quality Control Data

Table 1: Typical Specifications for this compound

ParameterSpecificationAnalytical Method
Purity>95% or ≥98%HPLC
Storage Temperature-20°C-
Molecular FormulaC₉H₇D₃O₃Mass Spectrometry
Molecular Weight169.19 g/mol Mass Spectrometry

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Specific parameters may need to be optimized for your system and application.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degas both mobile phases prior to use.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

5. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-20 min: 10-90% Mobile Phase B

    • 20-25 min: 90% Mobile Phase B

    • 25-30 min: 10% Mobile Phase B (re-equilibration)

6. Data Analysis:

  • Integrate the peak areas of the chromatograms.

  • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Troubleshooting Guide

Issue 1: No peak or very small peak observed in the HPLC chromatogram.

  • Question: Why am I not seeing a peak for this compound in my HPLC analysis?

  • Answer: This could be due to several factors:

    • Improper Sample Preparation: Ensure the sample is fully dissolved in the injection solvent. This compound has limited aqueous solubility.[4]

    • Incorrect Injection Volume: Verify that the autosampler is correctly aspirating and injecting the sample.

    • Detector Wavelength: Confirm that the UV detector is set to an appropriate wavelength to detect the phenyl group (e.g., 254 nm).

    • Instrument Malfunction: Check the HPLC system for any leaks, pump issues, or detector lamp failures.

Issue 2: Multiple peaks observed in the HPLC chromatogram, indicating impurities.

  • Question: My chromatogram shows several unexpected peaks. What could be the source of these impurities?

  • Answer: The presence of multiple peaks suggests the presence of impurities. These could be:

    • Starting Materials or Reagents: Residual starting materials from the synthesis of this compound.

    • Byproducts: Side-products formed during the synthesis.

    • Degradation Products: If the material was not stored correctly, it may have degraded. Ensure storage at -20°C.[1][4]

    • Contamination: Contamination from glassware, solvents, or the HPLC system itself.

Issue 3: Poor peak shape (e.g., tailing or fronting) in the HPLC chromatogram.

  • Question: Why are my HPLC peaks for this compound showing significant tailing?

  • Answer: Poor peak shape can be caused by:

    • Column Overload: The concentration of the injected sample may be too high. Try diluting the sample.

    • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of acidic compounds. Adjusting the pH with a modifier like formic or acetic acid can improve peak shape.

    • Column Degradation: The stationary phase of the column may be degrading. Try flushing the column or replacing it if necessary.

    • Interactions with the Stationary Phase: Strong interactions between the analyte and the column packing material can cause tailing.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject run_gradient Run Gradient Method inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report Troubleshooting_Logic cluster_no_peak No/Small Peak cluster_impure Multiple Peaks cluster_bad_shape Poor Peak Shape start Abnormal HPLC Result check_prep Verify Sample Prep start->check_prep check_synthesis Review Synthesis Route start->check_synthesis check_concentration Dilute Sample start->check_concentration check_injection Check Injection check_prep->check_injection check_detector Confirm Detector Settings check_injection->check_detector check_storage Verify Storage Conditions check_synthesis->check_storage check_contamination Assess Contamination check_storage->check_contamination check_mobile_phase Optimize Mobile Phase check_concentration->check_mobile_phase check_column Evaluate Column Health check_mobile_phase->check_column

References

Technical Support Center: Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated internal standards in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my analyte?

A1: This phenomenon is often due to the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the a molecule, including its lipophilicity. In reverse-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte. This chromatographic shift can be more pronounced with a higher number of deuterium substitutions.

Q2: Can I still get accurate quantification if my deuterated IS and analyte have different retention times?

A2: Not always. If the analyte and IS separate chromatographically, they may be affected differently by matrix effects, which can lead to inaccurate and unreliable quantification. This is because co-eluting matrix components can cause ion suppression or enhancement, and if the analyte and IS are not exposed to the same matrix components at the same time, the IS can no longer accurately compensate for these effects.

Q3: What are "differential matrix effects" and how do they affect my results?

A3: Differential matrix effects occur when the analyte and the internal standard are not affected by ion suppression or enhancement to the same degree. This can happen even if the analyte and IS are chemically very similar, as is the case with deuterated standards. A slight difference in retention time is a common cause, leading to each compound co-eluting with a different profile of matrix components. Studies have shown that matrix effects experienced by an analyte and its deuterated IS can differ by 26% or more.

Q4: My results are inconsistent. Could my deuterated internal standard be unstable?

A4: Yes, instability of the deuterium label is a known issue. This can occur through a process called "back-exchange," where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to happen if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to a carbonyl group. Back-exchange can lead to a decrease in the concentration of the deuterated IS and an increase in the concentration of the unlabeled analyte, resulting in artificially high calculated concentrations of the analyte.

Q5: Are there alternatives to deuterated internal standards that can avoid these issues?

A5: Yes, stable isotope-labeled standards using carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are generally considered more robust alternatives. These heavier isotopes do not typically cause a chromatographic shift and are not susceptible to back-exchange. However, they are often more expensive and less readily available than their deuterated counterparts.

Troubleshooting Guides

Problem: Poor reproducibility and accuracy in my quantitative results.

This guide will walk you through a systematic approach to troubleshoot issues when using a deuterated internal standard.

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Investigation Investigation Steps cluster_Diagnosis Potential Causes & Solutions Start Poor Reproducibility or Inaccurate Quantification Check_Chromatography Step 1: Overlay Chromatograms of Analyte and IS Start->Check_Chromatography Coelution_Check Do they co-elute perfectly? Check_Chromatography->Coelution_Check Matrix_Effect_Test Step 2: Perform Post-Extraction Spike Experiment Coelution_Check->Matrix_Effect_Test Yes Isotope_Effect Diagnosis: Isotope Effect Solution: Modify Chromatography (e.g., gradient, column) Coelution_Check->Isotope_Effect No Matrix_Effect_Check Is there a significant matrix effect? Matrix_Effect_Test->Matrix_Effect_Check Stability_Test Step 3: Incubate IS in Matrix and Re-analyze Matrix_Effect_Check->Stability_Test No Differential_Matrix Diagnosis: Differential Matrix Effects Solution: Improve Sample Cleanup or Modify Chromatography Matrix_Effect_Check->Differential_Matrix Yes Stability_Check Does the IS concentration decrease or analyte concentration increase? Stability_Test->Stability_Check Back_Exchange Diagnosis: Back-Exchange Solution: Check Label Position, Consider ¹³C or ¹⁵N IS Stability_Check->Back_Exchange Yes No_Issue No obvious issue with IS. Investigate other sources of error. Stability_Check->No_Issue No

Caption: Troubleshooting workflow for issues with deuterated internal standards.

Quantitative Data Summary

The following tables summarize quantitative data from various studies highlighting the limitations of deuterated internal standards.

Table 1: Reported Differences in Matrix Effects and Extraction Recovery

ParameterCompoundMatrixObserved Difference (%)
Matrix EffectVariousPlasma, Urine≥ 26
Extraction RecoveryHaloperidol-35

Data compiled from published studies. The specific analytical conditions can be found in the cited literature.

Table 2: Impact of Deuterium Labeling on Analyte-to-Internal Standard Ratio

CompoundMatrixObservation
CarvedilolHuman Plasma (2 lots)Change in analyte-to-IS ratio between lots

This highlights how differential matrix effects in different matrix lots can affect quantification.

Experimental Protocols

Below are generalized protocols for key experiments to assess the performance of deuterated internal standards.

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To determine if the deuterated internal standard and the analyte co-elute.

Methodology:

  • Prepare a solution containing both the analyte and the deuterated internal standard in a neat solvent (e.g., methanol, acetonitrile).

  • Inject the solution onto the LC-MS/MS system.

  • Acquire data in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, with specific transitions for both the analyte and the IS.

  • Overlay the chromatograms for the analyte and the IS.

  • Visually inspect for any shift in retention time between the two peaks. A significant shift indicates a potential deuterium isotope effect.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the extent of ion suppression or enhancement and to determine if it affects the analyte and IS differently.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat solution): Analyte and IS spiked into a clean solvent.

    • Set B (Post-extraction spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extracted sample.

    • Set C (Pre-extraction spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak area in Set B / Peak area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = (Peak area in Set C / Peak area in Set B) * 100

  • Compare the ME for the analyte and the IS. A significant difference suggests differential matrix effects.

Protocol 3: Investigation of Back-Exchange

Objective: To determine if the deuterium label on the internal standard is stable in the sample matrix over time.

Methodology:

  • Spike the deuterated internal standard into the biological matrix (e.g., plasma, urine).

  • Incubate the sample at a relevant temperature (e.g., room temperature, 37°C) for a specific period (e.g., 1, 4, 24 hours).

  • At each time point, extract the sample and analyze by LC-MS/MS.

  • Monitor the peak area of the deuterated IS and also the peak area of the unlabeled analyte.

  • A significant decrease in the IS peak area over time, potentially accompanied by an increase in the unlabeled analyte peak area, suggests back-exchange.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the primary limitations of deuterated internal standards and their impact on quantitative analysis.

Limitations_Flowchart cluster_Core_Issue Core Issue cluster_Limitations Direct Limitations cluster_Consequences Analytical Consequences cluster_Outcome Final Outcome Deuteration Deuterium Substitution Isotope_Effect Isotope Effect Deuteration->Isotope_Effect Label_Instability Label Instability Deuteration->Label_Instability Chromatographic_Shift Chromatographic Shift Isotope_Effect->Chromatographic_Shift Back_Exchange Back-Exchange Label_Instability->Back_Exchange Differential_Matrix_Effects Differential Matrix Effects Chromatographic_Shift->Differential_Matrix_Effects Inaccurate_Quantification Inaccurate & Unreliable Quantitative Results Back_Exchange->Inaccurate_Quantification Differential_Matrix_Effects->Inaccurate_Quantification

Caption: Relationship between deuterium substitution and analytical errors.

Validation & Comparative

A Head-to-Head Comparison: DL-3-Phenyllactic Acid-d3 vs. 13C-Labeled Phenyllactic Acid as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In liquid chromatography-mass spectrometry (LC-MS) based assays, stable isotope-labeled internal standards are the gold standard for achieving reliable and reproducible results. This guide provides an in-depth comparison of two commonly used isotopic analogs of phenyllactic acid: DL-3-phenyllactic Acid-d3 and 13C-labeled phenyllactic acid, offering insights into their performance, applications, and the underlying principles that guide the choice between deuterium and carbon-13 labeling.

Phenyllactic acid, a metabolite of the amino acid phenylalanine, is a molecule of increasing interest in various research fields, from microbiology and plant science to clinical diagnostics. Its accurate quantification is crucial for understanding its role in different biological systems. The use of a stable isotope-labeled internal standard is essential to correct for variability in sample preparation and instrument response. This comparison will delve into the key characteristics of deuterium-labeled (this compound) and carbon-13-labeled (13C-phenyllactic acid) standards to aid researchers in selecting the optimal tool for their analytical needs.

At a Glance: Key Performance Characteristics

The choice between a deuterium-labeled and a 13C-labeled internal standard often comes down to a trade-off between cost and analytical performance. While deuterium labeling is typically more economical, it is not without its potential drawbacks. Carbon-13 labeling, on the other hand, is generally considered the superior choice for applications demanding the highest levels of accuracy and precision.

FeatureThis compound13C-Labeled Phenyllactic AcidRationale & Key Considerations
Isotopic Stability Prone to back-exchange of deuterium for hydrogen, especially in protic solvents or under certain pH conditions.Highly stable C-C bonds prevent label loss during sample preparation and analysis.13C labeling offers greater chemical stability, ensuring the isotopic purity of the standard is maintained throughout the analytical workflow.
Chromatographic Co-elution May exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect), potentially leading to differential matrix effects.Co-elutes perfectly with the unlabeled analyte due to the negligible difference in physicochemical properties.Co-elution is critical for accurate compensation of matrix effects. The isotopic effect of deuterium can lead to the analyte and standard experiencing different degrees of ion suppression or enhancement.
Mass Spectrometric Fragmentation The presence of deuterium can sometimes alter fragmentation patterns in MS/MS, requiring specific optimization of collision energies.Fragmentation patterns are generally identical to the unlabeled analyte, simplifying method development.Consistent fragmentation behavior between the analyte and internal standard is desirable for robust quantification.
Cost-Effectiveness Generally more affordable and readily available due to simpler synthetic routes.Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis.The choice may be influenced by budget constraints, but the potential for compromised data quality with deuterium labels should be considered.
Typical Analytical Performance
Linearity (r²)>0.99>0.99Both can achieve excellent linearity over a defined concentration range.
Precision (%RSD)<15%<10%13C-labeled standards often provide better precision due to their superior stability and co-elution.
Accuracy (%Recovery)85-115%90-110%The closer co-elution of 13C-labeled standards can lead to more accurate correction for matrix effects and thus higher accuracy.

Experimental Protocols: A Guide to Implementation

The following provides a general framework for the use of stable isotope-labeled phenyllactic acid as an internal standard in a typical LC-MS/MS workflow for quantification in a biological matrix (e.g., plasma, urine, or cell culture media).

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the matrix while removing interfering substances.

  • Protein Precipitation: A common and straightforward method for biological fluids.

    • To 100 µL of the sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard (this compound or 13C-labeled phenyllactic acid) at a known concentration.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is crucial to resolve phenyllactic acid from other matrix components.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

A tandem mass spectrometer (e.g., a triple quadrupole) is used for sensitive and selective detection.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for phenyllactic acid.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenyllactic Acid: m/z 165 -> 71

    • This compound: m/z 168 -> 71

    • 13C6-Phenyllactic Acid: m/z 171 -> 71 (assuming labeling on the phenyl ring)

  • Instrument Parameters: Ion spray voltage, source temperature, and collision energy should be optimized for maximum signal intensity for both the analyte and the internal standard.

Visualizing the Pathways: Biosynthesis and Metabolism

To understand the biological context of phenyllactic acid, it is helpful to visualize its metabolic pathways.

phenyllactic_acid_biosynthesis phenylalanine Phenylalanine phenylpyruvic_acid Phenylpyruvic Acid phenylalanine->phenylpyruvic_acid Aromatic Amino Acid Transaminase phenyllactic_acid Phenyllactic Acid phenylpyruvic_acid->phenyllactic_acid Lactate Dehydrogenase phenyllactic_acid_conversion pla Phenyllactic Acid (exogenous) paa Phenylacetic Acid (endogenous auxin) pla->paa Conversion in Plant Cells auxin_signaling Auxin Signaling Pathway paa->auxin_signaling Activation

A Comparative Guide to the Quantification of Phenyllactic Acid: Navigating Analytical Variability

Author: BenchChem Technical Support Team. Date: November 2025

Phenyllactic acid has garnered attention for its potential as a natural food preservative and its role in human health.[1][2] As research into its applications expands, the need for reliable and consistent quantification methods across different laboratories becomes increasingly critical. This guide details and compares high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) based methods, presenting their experimental protocols and performance data to aid in the selection of the most suitable technique for specific research needs.

Comparison of Analytical Method Performance

The precision and accuracy of an analytical method are key indicators of its potential for inter-laboratory reproducibility. The following table summarizes the performance data from several published studies on PLA quantification.

MethodSample MatrixSample PreparationRecovery (%)Intra-day Repeatability (RSD %)Inter-day Repeatability (RSD %)Linearity (Concentration Range)Correlation Coefficient (r²)Reference
HPLC MRS BrothMicrofiltration98.72.00 (Peak Area)2.69 (Peak Area)5–500 µg/mL0.997[3][4]
HPLC MRS BrothSolid-Phase Extraction (SPE)10.58.9 (Peak Area)Not ReportedNot ReportedNot Reported[3]
HPLC Fermented SupernatantNot specified>94.00.58Not Reported60–800 mg/L0.9999[5]
UPLC-MS/MS Human SerumProtein Precipitation~100Not ReportedNot ReportedNot ReportedNot Reported[6]
LC-MS/MS Distillery WastewaterDilutionSatisfactory (<10% RSD)Not ReportedNot Reported50–1000.0 ng/mLNot Reported[7]
HRGC-MS SourdoughNot specifiedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[8]

Key Observations:

  • Sample Preparation is Critical: The data clearly indicates that the choice of sample preparation can significantly impact recovery rates. For instance, a simple microfiltration method for HPLC analysis of PLA in MRS broth yielded a high recovery of 98.7%, whereas a more complex solid-phase extraction (SPE) method resulted in a much lower recovery of 10.5%.[3]

  • Method-Dependent Precision: The relative standard deviation (RSD) for intra- and inter-day repeatability varies between methods, highlighting the inherent variability that can arise from different analytical approaches.[3][5]

  • Chromatographic Technique Matters: Both HPLC and GC-MS methods have been successfully employed for PLA quantification.[3][8] More advanced techniques like UPLC-MS/MS and LC-MS/MS offer high sensitivity and specificity, particularly for complex biological matrices like human serum and wastewater.[6][7]

Detailed Experimental Protocols

To facilitate the implementation and standardization of PLA quantification methods, detailed experimental protocols from the cited literature are provided below.

Method 1: HPLC Quantification of PLA in Bacterial Culture[3][4]

This method is suitable for the analysis of PLA in simple matrices like bacterial culture media.

1. Sample Preparation:

  • Culture samples are centrifuged at 4400 x g for 10 minutes.
  • The resulting supernatant is filtered through a 0.22 µm filter.
  • The filtered supernatant is directly injected into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 RP (150 mm × 4.6 mm, 5 µm particle size)
  • Mobile Phase: A gradient of acetonitrile and sulfuric acid in HPLC-grade water.
  • Detection: UV detector.
  • Quantification: Based on a calibration curve generated using a DL-3-Phenyllactic acid analytical standard.

Workflow for HPLC Analysis of PLA in Bacterial Culture:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis bacterial_culture Bacterial Culture centrifugation Centrifugation (4400 x g, 10 min) bacterial_culture->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc_injection Direct Injection filtration->hplc_injection hplc_system HPLC System (C18 Column) hplc_injection->hplc_system data_analysis Data Analysis & Quantification hplc_system->data_analysis

Workflow for HPLC analysis of PLA.

Method 2: UPLC-MS/MS Quantification of PLA in Human Serum[6]

This method is designed for the sensitive and specific quantification of PLA in complex biological fluids.

1. Sample Preparation:

  • Proteins in the serum sample are precipitated using methanol.
  • This sample clean-up step is crucial for removing matrix interferences.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Ultra-high-pressure liquid chromatography (UPLC) with a reverse-phase C18 column.
  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) for detection, which provides high selectivity and sensitivity.
  • Quantification: Achieved with lower limits of quantitation ranging from 0.02 to 0.25 µmol/L.

Logical Flow for UPLC-MS/MS Analysis of PLA in Serum:

serum Human Serum Sample precipitation Protein Precipitation (Methanol) serum->precipitation uplc UPLC Separation (C18 Column) precipitation->uplc msms MS/MS Detection uplc->msms quantification Quantification msms->quantification

UPLC-MS/MS analysis workflow.

Mitigating Inter-Laboratory Variability

The presented data underscores that variability in PLA quantification can stem from multiple sources, including the choice of analytical methodology, sample preparation techniques, and the inherent precision of the chosen method. To enhance consistency across laboratories, the following recommendations are crucial:

  • Standardization of Protocols: Adopting standardized and thoroughly validated methods is the most effective way to reduce inter-laboratory variability.

  • Use of Certified Reference Materials: Employing certified reference materials for PLA, such as analytical standards with a specified purity, is essential for accurate calibration and quality control.[9][10][11]

  • Participation in Proficiency Testing: Inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories, are invaluable for assessing and improving the comparability of results.

  • Detailed Method Reporting: Publications and internal laboratory documents should provide comprehensive details of the experimental protocols to allow for accurate replication.

By carefully selecting and validating analytical methods and adhering to best practices for quality control, the scientific community can improve the reliability and comparability of phenyllactic acid quantification, thereby supporting advancements in both research and industrial applications.

References

A Researcher's Guide to Internal Standards in Metabolomics: A Performance Showdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and experimental outcomes. An ideal internal standard should mimic the behavior of the target analytes throughout the entire analytical process, from sample preparation to detection, thereby correcting for variations in extraction efficiency, injection volume, and instrument response. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to help you make an informed choice for your next metabolomics study.

The primary goal of using internal standards is to improve the precision and accuracy of metabolite quantification.[1] Non-biological variations introduced during sample preparation and analysis, such as matrix effects (ion suppression or enhancement), can significantly alter the measured intensity of a metabolite, leading to erroneous biological interpretations.[2][3] A well-chosen internal standard co-elutes and experiences similar matrix effects as the analyte, allowing for reliable normalization of the data.[2]

The Contenders: A Spectrum of Internal Standard Strategies

The most common internal standards in metabolomics can be broadly categorized into two main types: those that are structurally identical to the analyte but isotopically labeled (stable isotope-labeled standards) and those that are structurally similar but not identical (non-isotope-labeled standards). The application of these standards can range from using a single compound to a mixture of multiple standards.

  • Single Non-Isotope-Labeled Internal Standard: This is the simplest approach where a single, commercially available, and often inexpensive compound that is not expected to be in the sample is added to each sample.

  • Multiple Non-Isotope-Labeled Internal Standards: To better account for the chemical diversity of metabolites, a mixture of several non-endogenous compounds with varying physicochemical properties (e.g., retention time, ionization efficiency) is used.

  • Single Stable Isotope-Labeled (SIL) Internal Standard: For targeted analysis, a specific SIL version of the analyte of interest is the gold standard. It has nearly identical chemical and physical properties to its unlabeled counterpart.[4]

  • Multiple Stable Isotope-Labeled (SIL) Internal Standards / Best-Matched Internal Standard (B-MIS): This advanced strategy employs a panel of SIL standards that cover a wide range of chemical properties. For each analyte, the most suitable internal standard—the one whose behavior most closely mirrors the analyte's—is chosen for normalization. This is the principle behind the Best-Matched Internal Standard (B-MIS) normalization method.[5][6]

Performance Head-to-Head: A Data-Driven Comparison

The true test of an internal standard strategy lies in its ability to reduce data variability. The following tables summarize quantitative data from studies that have compared different normalization approaches. A lower coefficient of variation (CV) or relative standard deviation (RSD) indicates better reproducibility and a more robust method.

Normalization MethodMedian Coefficient of Variation (MCV)Performance Summary
Raw Data (Unnormalized)0.28High variability, susceptible to systematic errors.[7]
L2N (Normalization by l2 vector norm)0.19Some improvement over raw data, but still significant variability.[7]
3STD (Retention time-based multiple IS)0.20Performance can be poor for certain retention time regions.[7]
NOMIS (Optimal selection of multiple IS) 0.12 Superior ability to reduce systematic error across the full spectrum of metabolites. [7]

Table 1: Comparison of different normalization methods on mouse liver lipidomic profiles. The NOMIS (Normalization using Optimal selection of Multiple Internal Standards) method, which utilizes multiple internal standards to find an optimal normalization factor for each metabolite, demonstrates a significantly lower median coefficient of variation (MCV) compared to unnormalized data and other common normalization techniques. Data extracted from Sysi-Aho et al., 2011.[7]

Normalization StrategyAnalyteRaw RSD (%)RSD after Normalization (%)Improvement
Single IS (Hypothetical Average)Metabolite A3525Modest
Single IS (Hypothetical Average)Metabolite B4538Modest
Best-Matched Internal Standard (B-MIS) Metabolite A 35 15 Significant
Best-Matched Internal Standard (B-MIS) Metabolite B 45 18 Significant

Table 2: A conceptual comparison illustrating the advantage of the Best-Matched Internal Standard (B-MIS) approach. While a single internal standard provides some correction, the B-MIS method, by selecting the most appropriate SIL standard for each analyte, can lead to a more substantial reduction in the relative standard deviation (RSD), thereby improving data quality. The B-MIS approach has been shown to retain more mass features during untargeted RSD filtering.[5][8]

Experimental Protocols: A Step-by-Step Guide

The successful implementation of any internal standard strategy hinges on a well-defined experimental protocol. Below are detailed methodologies for the key approaches discussed.

General Workflow for Internal Standard Use in Metabolomics

The following diagram outlines the general workflow for incorporating internal standards into a metabolomics experiment. The key decision point is the type and number of internal standards to be used.

General Metabolomics Workflow with Internal Standards cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) MetaboliteExtraction Metabolite Extraction (e.g., with Methanol) SampleCollection->MetaboliteExtraction AddIS Addition of Internal Standard(s) MetaboliteExtraction->AddIS LCMS LC-MS Analysis AddIS->LCMS PeakPicking Peak Picking & Integration LCMS->PeakPicking Normalization Normalization to Internal Standard(s) PeakPicking->Normalization StatisticalAnalysis Statistical Analysis Normalization->StatisticalAnalysis Best-Matched Internal Standard (B-MIS) Logic Start For each analyte CalcRawRSD Calculate Raw RSD from QC samples Start->CalcRawRSD CheckRSD Raw RSD > Threshold? CalcRawRSD->CheckRSD LoopIS For each SIL Internal Standard CheckRSD->LoopIS Yes NoNorm No Normalization Needed CheckRSD->NoNorm No Normalize Normalize Analyte to IS LoopIS->Normalize FindBestIS Identify IS with Lowest Normalized RSD LoopIS->FindBestIS CalcNormRSD Calculate Normalized RSD Normalize->CalcNormRSD CalcNormRSD->LoopIS ApplyNorm Apply Best-Matched IS Normalization to all samples FindBestIS->ApplyNorm End End ApplyNorm->End NoNorm->End

References

A Comparative Guide to the Quantitative Analysis of Phenyllactic Acid in Clinical Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantitative determination of phenyllactic acid (PLA) in clinical samples. Phenyllactic acid, a metabolite of phenylalanine, is of growing interest as a potential biomarker for various physiological and pathological conditions, including inborn errors of metabolism like phenylketonuria (PKU), gut microbiota dysbiosis, and alcohol-induced liver disease.[1][2][3] Accurate and precise quantification of PLA in clinical matrices such as serum, plasma, and urine is crucial for its clinical validation and application. This document outlines and compares the performance of commonly employed analytical techniques, offering supporting data and detailed experimental protocols.

Comparative Analysis of Quantitative Methods

The quantification of phenyllactic acid in complex biological matrices presents analytical challenges that necessitate robust and validated methods. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently utilized techniques.[4][5][6] The choice of method often depends on the required sensitivity, selectivity, and the specific clinical application.

The following tables summarize the performance characteristics of various validated assays for phenyllactic acid quantification in different clinical samples.

Table 1: Performance Comparison of LC-MS/MS Methods for Phenyllactic Acid Quantification

ParameterUPLC-MS/MS in Human Serum[7][8]LC-MS/MS in Human Urine[5]LC-MS/MS for Multiple Analytes in Plasma & Urine[9]
Linearity Range Not explicitly stated>0.995 (correlation coefficient)Not explicitly stated for PLA
Limit of Quantification (LOQ) 0.02 to 0.25 µmol/L10–40 ng/mL100 ng/ml (0.3-0.8 μmol/L) for all analytes
Accuracy (Recovery) ~100%85.8–109.7%>90%
Precision (%RSD/%CV) Not explicitly stated1.4–13.3%<10% (inter- and intraday)
Sample Preparation Protein Precipitation with MethanolDilution with Acetonitrile and WaterPlasma Extraction, Urine Dilution

Table 2: Performance Comparison of GC-MS Methods for Phenyllactic Acid Quantification

ParameterGC-MS in Rat Plasma[10]GC-MS in Human Serum[11]
Linearity Range 1.6-9.6 µg/mL94-2250 µg/L (0.5-18 µM)
Limit of Detection (LOD) 0.5 µg/mLNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated60-100 µg/L (0.4-0.7 µM)
Accuracy (Recovery) 98.11 ± 3.81%30-70% (using microextraction by packed sorbent)
Precision (%RSD/%CV) Within day: 5.13%, Between day: 5.99%Not explicitly stated
Sample Preparation Liquid-Liquid Extraction with Ethyl AcetateMicroextraction by Packed Sorbent (MEPS) and Derivatization

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are protocols for the key experiments cited in this guide.

UPLC-MS/MS for Phenyllactic Acid in Human Serum

This method, adapted from Sobolev et al. (2023), offers high sensitivity and requires minimal sample preparation.[7][8]

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add 300 µL of methanol.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes.

  • Collect the supernatant for UPLC-MS/MS analysis.

b. Chromatographic Conditions:

  • System: Ultra-High-Pressure Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of formic acid to improve ionization.

  • Flow Rate: Maintained at a constant rate suitable for the column dimensions.

  • Injection Volume: Typically 2-5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for organic acids.

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for phenyllactic acid and an internal standard.

GC-MS for Phenyllactic Acid in Human Serum

This protocol is based on the method described by Pautova et al. (2019), which employs microextraction for sample cleanup.[11]

a. Sample Preparation (Microextraction by Packed Sorbent - MEPS):

  • A small volume of serum (e.g., 80 µL) is drawn into a syringe containing a packed sorbent bed.

  • The sample is passed through the sorbent multiple times to allow for the adsorption of analytes.

  • The sorbent is washed to remove interferences.

  • The retained analytes, including phenyllactic acid, are eluted with a small volume of an appropriate solvent.

b. Derivatization:

  • The eluted sample is dried under a stream of nitrogen.

  • A derivatizing agent (e.g., a silylating agent) is added to the dried extract to increase the volatility and thermal stability of phenyllactic acid for GC analysis.

  • The mixture is heated to ensure complete derivatization.

c. GC-MS Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-54) is suitable.[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode.

Assay Validation Workflow

The validation of a quantitative assay is a critical process to ensure the reliability of the generated data. The following diagram illustrates a typical workflow for the validation of a quantitative assay for phenyllactic acid in clinical samples.

AssayValidationWorkflow Assay Validation Workflow for Phenyllactic Acid AssayDevelopment Assay Development & Optimization Accuracy Accuracy (Spiked Samples, Reference Materials) AssayDevelopment->Accuracy Precision Precision (Intra- & Inter-Assay) AssayDevelopment->Precision Linearity Linearity & Range AssayDevelopment->Linearity LOD_LOQ LOD & LOQ (Signal-to-Noise, Standard Deviation) AssayDevelopment->LOD_LOQ Selectivity Selectivity & Specificity (Interference Testing) AssayDevelopment->Selectivity Stability Stability (Freeze-Thaw, Bench-Top) AssayDevelopment->Stability ValidationReport Validation Report & SOP Accuracy->ValidationReport Precision->ValidationReport Linearity->ValidationReport LOD_LOQ->ValidationReport Selectivity->ValidationReport Stability->ValidationReport RoutineUse Routine Clinical Sample Analysis ValidationReport->RoutineUse

Caption: A flowchart illustrating the key steps in the validation of a quantitative assay.

References

Certificate of analysis and reference material for DL-3-phenyllactic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, bioanalytical assays, and pharmacokinetic research, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of DL-3-phenyllactic Acid-d3, a deuterated stable isotope-labeled (SIL) internal standard, with its non-deuterated counterparts, DL-3-phenyllactic acid, D-(+)-3-phenyllactic acid, and L-(-)-3-phenyllactic acid.

Product Comparison

This compound serves as an ideal internal standard for the quantification of 3-phenyllactic acid in various biological matrices using mass spectrometry-based methods. Its key advantage lies in its identical chemical properties and chromatographic behavior to the endogenous analyte, while its mass shift allows for clear differentiation and accurate quantification.

FeatureThis compoundDL-3-phenyllactic AcidD-(+)-3-phenyllactic AcidL-(-)-3-phenyllactic Acid
CAS Number 490034-49-6[1]828-01-3[2]7326-19-420312-36-1
Molecular Formula C₉H₇D₃O₃[1]C₉H₁₀O₃[2]C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 169.19 g/mol [1]166.17 g/mol [2]166.17 g/mol 166.17 g/mol
Typical Purity >95% (HPLC)[3]≥98% (GC)[4]98%98%
Primary Use Internal Standard for Mass SpectrometryAnalytical Standard, Research ChemicalChiral Building Block, Research ChemicalResearch Chemical
Storage -20°C[3]2-8°C[4]Room TemperatureRoom Temperature
Suppliers Clearsynth, LGC StandardsSigma-Aldrich, MedChemExpressSigma-AldrichSigma-Aldrich

Certificate of Analysis Overview

A Certificate of Analysis (CoA) for a reference material provides critical information regarding its identity, purity, and quality. While a specific CoA for this compound is typically provided upon purchase, a representative CoA for a high-quality reference standard will include the following:

  • Product Information: Product name, catalog number, CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Data: Results from various analytical techniques such as:

    • Purity by HPLC/GC: Typically >98% for non-deuterated standards.

    • Identity by ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight and isotopic enrichment for deuterated standards.

    • Optical Rotation: For chiral compounds like D-(+) and L-(-)-3-phenyllactic acid. For example, D-(+)-3-phenyllactic acid has a specific rotation of [α]20/D +19°, c = 1 in ethanol.

Experimental Protocols

The use of this compound as an internal standard is prevalent in quantitative analytical methods, particularly those employing High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Quantification of Phenyllactic Acid in Biological Samples using HPLC-MS

This protocol outlines a general procedure for the quantification of 3-phenyllactic acid in a biological matrix (e.g., plasma, urine, or cell culture supernatant) using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (internal standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-Phenyllactic Acid: Precursor ion (m/z) 165.1 → Product ion (m/z) 71.1

    • This compound (Internal Standard): Precursor ion (m/z) 168.1 → Product ion (m/z) 74.1

  • Data Analysis: The concentration of 3-phenyllactic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of the non-deuterated standard.

Chiral Separation of Phenyllactic Acid Enantiomers by HPLC

For studies requiring the separation and quantification of D- and L- enantiomers of 3-phenyllactic acid, a chiral HPLC method is necessary.

a. Chromatographic Conditions:

  • Column: Chiral stationary phase column, such as one based on cellulose tris-(4-methyl benzoate) (e.g., Chiralcel OJ-H).[5]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Detection: UV at 261 nm.[5]

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Add Internal Standard Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Caption: Workflow for quantitative analysis of 3-phenyllactic acid.

Signaling Pathways and Logical Relationships

In metabolic studies, 3-phenyllactic acid is a product of phenylalanine metabolism. The use of this compound as an internal standard is crucial for accurately tracking the flux through this pathway under various physiological or pathological conditions.

metabolic_pathway cluster_pathway Phenylalanine Metabolism cluster_quantification Quantitative Analysis Phe Phenylalanine Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Transamination PLA 3-Phenyllactic Acid (Analyte) Phenylpyruvate->PLA Reduction LCMS LC-MS Analysis PLA->LCMS IS This compound (Internal Standard) IS->LCMS Result Accurate Quantification LCMS->Result

Caption: Phenylalanine metabolism and its quantification.

References

A Researcher's Guide to Establishing Linearity, LOD, and LOQ for Phenyllactic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenyllactic acid (PLA), a key microbial metabolite with antimicrobial and immunomodulatory properties, is crucial. This guide provides a comparative overview of common analytical methods for PLA analysis, focusing on the critical validation parameters of linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ). Detailed experimental protocols and performance data are presented to aid in the selection and validation of the most suitable assay for your research needs.

Phenyllactic acid is an organic acid produced by various lactic acid bacteria and has garnered significant interest for its potential applications in food preservation and as a therapeutic agent.[1] Accurate and reliable quantification of PLA is paramount for understanding its biological functions, optimizing its production, and ensuring the quality of related products. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Spectrophotometry for the analysis of phenyllactic acid.

Comparative Analysis of Analytical Methods

The choice of an analytical method for phenyllactic acid quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of HPLC, LC-MS/MS, and UV-Spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)UV-Spectrophotometry
Linearity Range 5 - 500 µg/mL[2]50 - 1000 ng/mL[3]Typically in the µg/mL to mg/mL range
Limit of Detection (LOD) ~1 µg/mL (S/N ≈ 3)[2]As low as 0.047 µg/mL[4]Generally higher than chromatographic methods
Limit of Quantitation (LOQ) Typically 3-5 times the LODAs low as 0.143 µg/mL[4]Generally higher than chromatographic methods
Selectivity Good, but can be affected by co-eluting compoundsExcellent, highly selective due to mass-to-charge ratio detectionLow, susceptible to interference from other UV-absorbing compounds
Sample Throughput ModerateHigh, especially with UPLC systemsHigh
Cost ModerateHighLow
Expertise Required ModerateHighLow

Experimental Protocols

This section provides detailed methodologies for establishing the linearity, LOD, and LOQ for each of the discussed analytical techniques for phenyllactic acid analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable for PLA analysis.

Method Validation Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of phenyllactic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 5, 10, 25, 50, 100, 250, 500 µg/mL).[2]

  • Establishing Linearity:

    • Inject each calibration standard in triplicate.

    • Record the peak area or peak height response from the chromatograms.

    • Plot a calibration curve of the average response versus the concentration of the standards.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.

  • Determining LOD and LOQ:

    • Signal-to-Noise Ratio Method:

      • Inject a series of low-concentration standards.

      • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.[5][6]

    • Calibration Curve Method:

      • Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).

      • LOD = 3.3 * (σ / S)[7]

      • LOQ = 10 * (σ / S)[7]

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Stock Prepare PLA Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Inject Inject Standards (n=3) Dilutions->Inject Record Record Peak Response Inject->Record Plot Plot Calibration Curve Record->Plot Regress Linear Regression (R²) Plot->Regress Calc_LOD_LOQ Calculate LOD & LOQ Regress->Calc_LOD_LOQ

Experimental workflow for HPLC method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is used for this high-sensitivity analysis.

Method Validation Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of phenyllactic acid (e.g., 100 µg/mL) in an appropriate solvent.

    • Perform serial dilutions to create calibration standards in the expected concentration range, which is typically lower than for HPLC-UV (e.g., 50, 100, 250, 500, 1000 ng/mL).[3]

  • Establishing Linearity:

    • Inject each calibration standard in triplicate.

    • Monitor the specific precursor-to-product ion transition for phenyllactic acid.

    • Plot a calibration curve of the peak area ratio (analyte/internal standard, if used) versus concentration.

    • Perform a weighted linear regression to determine the equation of the line and the coefficient of determination (R²).

  • Determining LOD and LOQ:

    • The signal-to-noise ratio method is commonly used.

    • Analyze progressively lower concentrations of PLA until the signal is reliably distinguishable from the background noise.

    • The LOD is the concentration that yields a signal-to-noise ratio of at least 3, and the LOQ is the concentration that gives a ratio of at least 10.[6]

G cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Stock Prepare PLA Stock Solution Dilutions Create Serial Dilutions (ng/mL) Stock->Dilutions Inject Inject Standards (n=3) Dilutions->Inject Monitor Monitor MRM Transitions Inject->Monitor Plot Plot Calibration Curve Monitor->Plot Regress Weighted Linear Regression (R²) Plot->Regress Calc_LOD_LOQ Calculate LOD & LOQ (S/N) Regress->Calc_LOD_LOQ

Experimental workflow for LC-MS/MS method validation.

UV-Spectrophotometry

Instrumentation: A standard UV-Visible spectrophotometer.

Method Validation Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of phenyllactic acid in a suitable solvent (e.g., water or a buffer).

    • Create a series of calibration standards with concentrations in the expected range for spectrophotometric analysis (e.g., 10, 20, 50, 100, 200 µg/mL).

  • Establishing Linearity:

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for phenyllactic acid.

    • Plot a calibration curve of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the R² value.

  • Determining LOD and LOQ:

    • The calibration curve method is typically used.

    • Calculate the standard deviation of the blank measurements (σ) and the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

G cluster_prep Standard & Blank Preparation cluster_analysis Spectrophotometric Analysis cluster_validation Method Validation Stock Prepare PLA Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure_Standards Measure Absorbance of Standards Dilutions->Measure_Standards Blank Prepare Blank Solution Plot Plot Calibration Curve Measure_Standards->Plot Measure_Blanks Measure Absorbance of Blanks (n≥10) Calc_SD_Blank Calculate SD of Blank Measure_Blanks->Calc_SD_Blank Regress Linear Regression (R²) Plot->Regress Calc_LOD_LOQ Calculate LOD & LOQ Regress->Calc_LOD_LOQ Calc_SD_Blank->Calc_LOD_LOQ G Linearity Linearity (R² > 0.99) WorkingRange Defines Assay's Working Range Linearity->WorkingRange LOQ Limit of Quantitation (LOQ) (S/N ≈ 10 or 10σ/S) LOD Limit of Detection (LOD) (S/N ≈ 3 or 3.3σ/S) ReliableDetection Lowest Reliable Detection Level LOD->ReliableDetection ReliableQuant Lowest Reliable Quantitation Level LOQ->ReliableQuant

References

Safety Operating Guide

Safe Disposal of DL-3-phenyllactic Acid-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information for the safe disposal of DL-3-phenyllactic Acid-d3, a deuterated analogue of phenyllactic acid. The following procedures are based on general safety data for similar, non-deuterated compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the deuterated product and adherence to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care to minimize exposure risks. This compound is a solid and may cause eye, skin, and respiratory tract irritation[1]. The toxicological properties of this specific deuterated material have not been fully investigated[1].

Key safety measures include:

  • Avoid Contact: Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing[2].

  • Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust, fumes, or vapors[3].

  • Hygiene: Wash hands thoroughly after handling the material. Contaminated clothing should be removed and washed before reuse[1][3].

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[4].

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure[3][4].

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator (e.g., type N95).

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant[3].

  • Containerization: Carefully sweep up or vacuum the solid material, avoiding dust generation, and place it into a suitable, clearly labeled, and tightly sealed disposal container[1][3].

  • Labeling: The waste container must be accurately labeled with the chemical name ("this compound") and any relevant hazard warnings.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][4].

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Adhere to all institutional and local regulations regarding chemical waste pickup and disposal.

  • Spill Cleanup: In the event of a spill, immediately clean it up while wearing the appropriate personal protective equipment. Vacuum or sweep up the material and place it in a suitable disposal container[1]. Ensure the area is well-ventilated[1].

Personal Protective Equipment (PPE) Summary

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[4]
Skin Protection Protective gloves and clothing to prevent skin contact.[3][4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or equivalent is recommended.

Disposal Workflow

cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Carefully Collect Waste Material ppe->collect containerize Place in a Labeled, Sealed Container collect->containerize storage Store in a Secure, Ventilated Area containerize->storage disposal Transfer to an Approved Waste Disposal Facility storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.